CD73-IN-4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxymethylphosphonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN5O7P/c17-16-20-13(19-8-3-1-2-4-8)9-5-18-22(14(9)21-16)15-12(24)11(23)10(29-15)6-28-7-30(25,26)27/h5,8,10-12,15,23-24H,1-4,6-7H2,(H,19,20,21)(H2,25,26,27)/t10-,11-,12-,15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHVIBKVJIZKOC-RTWAVKEYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=C3C=NN(C3=NC(=N2)Cl)C4C(C(C(O4)COCP(=O)(O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)NC2=C3C=NN(C3=NC(=N2)Cl)[C@H]4[C@@H]([C@@H]([C@H](O4)COCP(=O)(O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN5O7P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
CD73-IN-4: A Technical Guide to a Novel Immunomodulator in the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The tumor microenvironment (TME) is a complex ecosystem that plays a critical role in cancer progression and immune evasion. A key mechanism of immunosuppression within the TME is the production of adenosine, a metabolite that dampens the activity of crucial anti-tumor immune cells. CD73 (ecto-5'-nucleotidase) is a cell-surface enzyme that is a pivotal player in the adenosine-mediated immunosuppressive pathway, catalyzing the conversion of adenosine monophosphate (AMP) to adenosine.[1][2][3] Overexpression of CD73 is observed in various cancers and is often associated with poor prognosis.[4] CD73-IN-4 is a potent and selective small molecule inhibitor of CD73, demonstrating significant potential in preclinical cancer immunology research by blocking this key immunosuppressive pathway.[5] This document provides a comprehensive technical overview of this compound, including its mechanism of action, impact on the TME, and detailed experimental protocols for its evaluation.
Introduction: The CD73-Adenosine Axis in Oncology
The purinergic signaling pathway, particularly the generation of extracellular adenosine, is a major contributor to the immunosuppressive nature of the TME.[1][6] This pathway involves the sequential hydrolysis of extracellular adenosine triphosphate (ATP) and adenosine diphosphate (ADP) to AMP by the ectonucleotidase CD39, followed by the dephosphorylation of AMP to adenosine by CD73.[7]
High concentrations of adenosine in the TME exert potent immunosuppressive effects by binding to A2A and A2B receptors on various immune cells, including T cells, natural killer (NK) cells, and dendritic cells.[8][9] This signaling cascade leads to:
-
Inhibition of T cell receptor signaling and effector functions.[10]
-
Promotion of immunosuppressive regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[1][12]
-
Induction of an exhausted phenotype in T cells.
Beyond its role in immune evasion, CD73-mediated adenosine production also contributes to tumor progression by promoting angiogenesis, metastasis, and resistance to conventional therapies.[4][13] Consequently, targeting CD73 has emerged as a promising strategy in cancer immunotherapy.[1][14]
This compound: A Potent and Selective Inhibitor
This compound is a methylenephosphonic acid derivative that has been identified as a highly potent and selective inhibitor of the CD73 enzyme.[5] Its primary mechanism of action is the direct blockade of the catalytic activity of CD73, thereby preventing the conversion of AMP to immunosuppressive adenosine.[2]
Quantitative Data Summary
The following tables summarize the key in vitro potency and selectivity data for this compound.
| Target | Species | Assay Type | IC50 (nM) | Reference |
| CD73 | Human (soluble) | Biochemical | 0.86 | [5] |
| Human (CHO cells) | Cell-based | 2.6 | [5] | |
| Mouse (soluble) | Biochemical | 3.0 | [5] | |
| Mouse (CHO cells) | Cell-based | 13 | [5] | |
| Human (SKOV-3) | Cell-based | 0.55 | [5] | |
| CD39 | - | Biochemical | > 10,000 | [5] |
| A2aR | - | Biochemical | > 10,000 | [5] |
| NTPDase 2, 3, 8 | - | Biochemical | > 10,000 | [5] |
Table 1: In Vitro Potency and Selectivity of this compound
Impact of this compound on the Tumor Microenvironment
By inhibiting the production of adenosine, this compound is expected to remodel the TME from an immunosuppressive to an immunostimulatory state. This modulation is anticipated to restore and enhance anti-tumor immune responses.
Reversal of Adenosine-Mediated Immunosuppression
The primary impact of this compound is the reduction of adenosine levels within the TME.[2] This leads to:
-
Enhanced T Cell Function: Reduced adenosine signaling can restore the proliferation, cytokine production (e.g., IFN-γ), and cytotoxic activity of CD8+ T cells.[10][15]
-
Augmented NK Cell Activity: Inhibition of CD73 can relieve the adenosine-mediated suppression of NK cell maturation and effector functions.[11]
-
Modulation of Myeloid Cells: By blocking adenosine production, this compound may reduce the accumulation and suppressive activity of MDSCs and M2-like tumor-associated macrophages (TAMs).[1][16]
Synergy with Other Immunotherapies
A key rationale for developing CD73 inhibitors is their potential to synergize with other cancer immunotherapies, particularly immune checkpoint inhibitors (ICIs) like anti-PD-1 and anti-CTLA-4 antibodies.[10][13] Upregulation of the CD73-adenosine pathway has been identified as a mechanism of resistance to ICI therapy.[10] By blocking this pathway, this compound can potentially:
-
Overcome resistance to existing ICIs.[15]
-
Enhance the efficacy of ICIs, leading to more durable anti-tumor responses.[10][17]
-
Increase the proportion of patients who respond to immunotherapy.
Experimental Protocols
This section outlines detailed methodologies for key experiments to evaluate the activity of this compound.
In Vitro CD73 Enzyme Activity Assay (Colorimetric)
This protocol is based on the malachite green colorimetric assay, which measures the free phosphate produced from the hydrolysis of AMP by CD73.
Materials:
-
Recombinant human CD73 enzyme
-
This compound
-
AMP (substrate)
-
Assay Buffer (e.g., 10mM HEPES, pH 7.4, 2mM MgCl2, 1mM CaCl2)[18]
-
Malachite Green Reagent
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the diluted inhibitor or vehicle control.
-
Add recombinant CD73 enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding AMP to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the Malachite Green Reagent.
-
Read the absorbance at a wavelength of ~620-670 nm.[19]
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
Cell-Based CD73 Activity Assay
This assay measures the ability of this compound to inhibit CD73 activity on the surface of cancer cells.
Materials:
-
CD73-expressing cancer cell line (e.g., SKOV-3, MDA-MB-231)
-
This compound
-
AMP (substrate)
-
Assay Buffer
-
Phosphate detection kit (e.g., Malachite Green or luminescence-based)
-
96-well cell culture plates
Procedure:
-
Seed the CD73-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells with assay buffer to remove any endogenous phosphate.
-
Add serial dilutions of this compound or vehicle control to the wells and incubate for 30 minutes at 37°C.
-
Add AMP to initiate the reaction and incubate for 1-2 hours at 37°C.
-
Collect the supernatant and measure the amount of inorganic phosphate produced using a suitable detection kit.
-
Determine the IC50 value as described in the previous protocol.
In Vivo Murine Syngeneic Tumor Model
This protocol evaluates the anti-tumor efficacy of this compound, alone or in combination with other immunotherapies, in an immunocompetent mouse model.
Materials:
-
Syngeneic mouse tumor cell line (e.g., MC38 colon adenocarcinoma, EMT6 breast carcinoma)
-
Immunocompetent mice (e.g., C57BL/6 or BALB/c, depending on the tumor model)
-
This compound formulated for in vivo administration
-
Anti-mouse PD-1 antibody (optional, for combination studies)
-
Calipers for tumor measurement
Procedure:
-
Inject tumor cells subcutaneously into the flank of the mice.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment groups (e.g., vehicle, this compound, anti-PD-1, combination).
-
Administer treatments according to a predefined schedule (e.g., daily oral gavage for this compound, intraperitoneal injection for anti-PD-1).
-
Measure tumor volume with calipers every 2-3 days.
-
At the end of the study, tumors and spleens can be harvested for further analysis (e.g., flow cytometry of tumor-infiltrating lymphocytes).
-
Analyze the data for tumor growth inhibition and survival benefit.
Visualizations: Signaling Pathways and Workflows
CD73-Adenosine Signaling Pathway in the TME
References
- 1. The Roles of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are CD73 inhibitors and how do they work? [synapse.patsnap.com]
- 3. assaygenie.com [assaygenie.com]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Adenosine Blockage in Tumor Microenvironment and Improvement of Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A Metabolic Immune Checkpoint: Adenosine in Tumor Microenvironment [frontiersin.org]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. The Clinical Significance of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Tumor intrinsic and extrinsic functions of CD73 and the adenosine pathway in lung cancer [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. Inhibitors of the CD73-adenosinergic checkpoint as promising combinatory agents for conventional and advanced cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | CD73: A Promising Biomarker in Cancer Patients [frontiersin.org]
- 15. A Novel CD73 Inhibitor SHR170008 Suppresses Adenosine in Tumor and Enhances Anti-Tumor Activity with PD-1 Blockade in a Mouse Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting CD73 in the tumor microenvironment with MEDI9447 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. I. Monitoring enzymatic activity of purified CD73 and CD39 [bio-protocol.org]
- 19. sigmaaldrich.com [sigmaaldrich.com]
The Role of CD73-IN-4 in Immuno-Oncology: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the function and preclinical profile of CD73-IN-4, a potent and selective inhibitor of CD73. CD73, or ecto-5'-nucleotidase, is a critical enzyme in the adenosine signaling pathway, which has emerged as a significant axis of immunosuppression within the tumor microenvironment. By catalyzing the conversion of adenosine monophosphate (AMP) to adenosine, CD73 contributes to a cascade that dampens anti-tumor immune responses, facilitating tumor growth and metastasis.[1][2][3] Small molecule inhibitors of CD73, such as this compound, represent a promising therapeutic strategy to counteract this immunosuppressive mechanism and enhance the efficacy of cancer immunotherapies.[4][5]
Quantitative Data for this compound
This compound is a potent methylenephosphonic acid-based inhibitor of CD73.[6] The following tables summarize the available in vitro potency data for this compound against human and murine CD73, as well as in cell-based assays.
| Target | Species | IC50 (nM) |
| Soluble CD73 | Human | 0.86[6] |
| Soluble CD73 | Mouse | 3.0[6] |
| Cell Line | Description | IC50 (nM) |
| CHO cells | Overexpressing human CD73 | 2.6[6] |
| CHO cells | Overexpressing mouse CD73 | 13[6] |
| SKOV-3 | Human ovarian cancer cell line | 0.55[6] |
This compound demonstrates high selectivity, with an IC50 greater than 10,000 nM against related ectonucleotidases such as CD39, as well as A2aR, NTPDase2, 3, and 8.[6]
The CD73-Adenosine Signaling Pathway
The enzymatic activity of CD73 is the rate-limiting step in the production of extracellular adenosine from extracellular ATP and ADP. This pathway plays a crucial role in creating an immunosuppressive tumor microenvironment.
Experimental Protocols
The following are representative protocols for key experiments used to characterize CD73 inhibitors like this compound.
Biochemical Enzyme Inhibition Assay (Malachite Green Assay)
This assay quantifies the inorganic phosphate produced from the hydrolysis of AMP by CD73.
-
Reagents and Materials:
-
Recombinant human or murine CD73 enzyme.
-
Adenosine 5'-monophosphate (AMP) substrate.
-
This compound at various concentrations.
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM CaCl2).
-
Malachite Green reagent for phosphate detection.
-
384-well microplate.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 5 µL of the diluted inhibitor or vehicle control to the wells of the microplate.
-
Add 10 µL of recombinant CD73 enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 10 µL of AMP substrate solution. The final concentration of AMP should be close to its Km value for the enzyme.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 25 µL of the Malachite Green reagent.
-
Incubate for 15-20 minutes at room temperature to allow for color development.
-
Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.[7]
-
Cell-Based CD73 Activity Assay
This assay measures the ability of an inhibitor to block CD73 activity on the surface of living cells.
-
Reagents and Materials:
-
A human cancer cell line with high endogenous CD73 expression (e.g., SKOV-3) or a cell line engineered to overexpress CD73 (e.g., CHO-hCD73).
-
Cell culture medium and supplements.
-
This compound at various concentrations.
-
AMP substrate.
-
A method to detect adenosine or the depletion of AMP (e.g., LC-MS/MS or a commercial bioluminescent assay kit).
-
96-well cell culture plate.
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere and grow to a confluent monolayer.
-
Wash the cells with a phosphate-free buffer (e.g., Hanks' Balanced Salt Solution).
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the diluted inhibitor or vehicle control to the cells and pre-incubate for 30 minutes at 37°C.
-
Add AMP to the wells to initiate the reaction.
-
Incubate at 37°C for a specific time period (e.g., 1-2 hours).
-
Collect the supernatant and analyze the concentration of adenosine or the remaining AMP.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Experimental Workflow for Preclinical Evaluation
The preclinical evaluation of a CD73 inhibitor like this compound typically follows a structured workflow from initial in vitro characterization to in vivo efficacy studies.
Mechanism of Action: Reversing Immunosuppression
The primary mechanism of action of this compound in immuno-oncology is the reversal of adenosine-mediated immunosuppression within the tumor microenvironment.
By inhibiting CD73, this compound reduces the concentration of immunosuppressive adenosine. This, in turn, is expected to restore and enhance the function of various immune cells, including T cells and Natural Killer (NK) cells, leading to a more robust anti-tumor immune response.[1][8] This mechanism provides a strong rationale for the use of CD73 inhibitors, both as monotherapy and in combination with other immunotherapies such as checkpoint inhibitors, to overcome tumor-induced immune evasion.[5][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. CD73 Expression by CD4 + T Cells Marks Early Effector Memory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. In Vivo Immunological Effects of CD73 Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Monitoring and characterizing soluble and membrane-bound ectonucleotidases CD73 and CD39 - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Selectivity of CD73-IN-4: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the selectivity profile of CD73-IN-4, a potent methylenephosphonic acid inhibitor of CD73. The following sections detail the inhibitory potency of this compound against various targets, the experimental methodologies used for its characterization, and the key signaling pathways involved.
Inhibitory Potency and Selectivity Profile
This compound, also identified as compound 4a in seminal research, demonstrates high potency for human and murine CD73. Its inhibitory activity has been quantified across various platforms, including biochemical assays with soluble enzymes and cell-based assays using both overexpressing and endogenous systems. The compound exhibits exceptional selectivity, with significantly lower or no activity against other ectonucleotidases and the A2a adenosine receptor.
Table 1: Inhibitory Activity of this compound
| Target | Assay System | IC50 (nM) |
| Soluble Human CD73 | Biochemical Assay | 0.86[1] |
| Soluble Mouse CD73 | Biochemical Assay | 3.0[1] |
| Human CD73 | CHO Cells (Overexpressing) | 2.6[1] |
| Mouse CD73 | CHO Cells (Overexpressing) | 13[1] |
| Human CD73 | SKOV-3 Cells (Endogenous) | 0.55[1] |
| Human CD39 | Not Specified | > 10,000[1] |
| Human NTPDase2 | Not Specified | > 10,000[1] |
| Human NTPDase3 | Not Specified | > 10,000[1] |
| Human NTPDase8 | Not Specified | > 10,000[1] |
| Human A2a Receptor | Not Specified | > 10,000[1] |
The CD73-Adenosine Pathway and Inhibition by this compound
CD73 is a critical enzyme in the purinergic signaling pathway, responsible for the conversion of adenosine monophosphate (AMP) to adenosine. In the tumor microenvironment, the accumulation of adenosine acts as an immunosuppressive signal, hindering the anti-tumor immune response. This compound, by potently and selectively inhibiting CD73, blocks this key step in adenosine production, thereby offering a promising strategy for cancer immunotherapy.
Experimental Protocols
The determination of the inhibitory potency of this compound involved a series of robust biochemical and cellular assays. The following sections provide a detailed description of these methodologies.
Biochemical Inhibition Assay for Soluble CD73
The inhibitory activity of this compound against purified, soluble human and mouse CD73 was determined using a colorimetric assay that measures the amount of inorganic phosphate released from the hydrolysis of AMP.
Materials:
-
Purified recombinant human or mouse CD73
-
Adenosine 5'-monophosphate (AMP) as substrate
-
This compound (or other test compounds)
-
Assay buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2 and CaCl2)
-
Malachite Green reagent for phosphate detection
-
96-well microplates
Procedure:
-
A solution of the CD73 enzyme in assay buffer is pre-incubated with varying concentrations of this compound in a 96-well plate for a defined period at room temperature.
-
The enzymatic reaction is initiated by the addition of AMP substrate.
-
The reaction is allowed to proceed for a specific time at 37°C.
-
The reaction is stopped by the addition of the Malachite Green reagent.
-
The absorbance is measured at a wavelength of approximately 620-650 nm using a microplate reader.
-
The concentration of inorganic phosphate produced is calculated from a standard curve.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter variable slope model.
Cellular Inhibition Assay in Overexpressing and Endogenous Systems
The potency of this compound was further evaluated in cellular systems to assess its activity against membrane-bound CD73. This was performed using Chinese Hamster Ovary (CHO) cells engineered to overexpress either human or mouse CD73, and the human ovarian cancer cell line SKOV-3, which endogenously expresses CD73.
Materials:
-
CHO cells stably transfected with human or mouse CD73, or SKOV-3 cells
-
Cell culture medium and supplements
-
This compound (or other test compounds)
-
AMP as substrate
-
Reagents for quantifying adenosine or phosphate (e.g., colorimetric or luminescence-based kits)
-
96-well cell culture plates
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere and grow to a specified confluency.
-
The cell culture medium is replaced with a serum-free medium or assay buffer.
-
Cells are treated with a range of concentrations of this compound and incubated for a predetermined time.
-
The substrate, AMP, is added to each well to initiate the enzymatic reaction.
-
The reaction is incubated for a set period at 37°C.
-
The supernatant is collected, and the amount of adenosine or inorganic phosphate produced is quantified using a suitable detection method.
-
IC50 values are calculated by plotting the percentage of inhibition versus the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound is a highly potent and selective inhibitor of CD73, demonstrating sub-nanomolar to low nanomolar efficacy in both biochemical and cellular assays. Its robust selectivity against other key enzymes in the purinergic pathway underscores its potential as a precise therapeutic agent for modulating adenosine-mediated immunosuppression in the tumor microenvironment. The detailed methodologies provided herein offer a foundation for the continued investigation and development of this and other CD73 inhibitors.
References
The Immunomodulatory Potential of CD73-IN-4: A Technical Overview of its Impact on T-cell and NK Cell Function
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core functionalities of CD73-IN-4, a potent and selective inhibitor of the ecto-5'-nucleotidase (CD73). CD73 plays a critical role in tumor immune evasion by producing immunosuppressive adenosine in the tumor microenvironment. This document provides a comprehensive analysis of this compound's mechanism of action, its quantitative effects on T-cell and NK cell functions, and detailed experimental protocols for assessing its activity.
Core Mechanism of Action: Reversing Adenosine-Mediated Immunosuppression
CD73, by converting adenosine monophosphate (AMP) to adenosine, contributes significantly to an immunosuppressive milieu that dampens the activity of key anti-tumor immune cells, including T-cells and Natural Killer (NK) cells. This compound, a methylenephosphonic acid derivative, directly counteracts this by potently inhibiting the enzymatic activity of CD73. This inhibition leads to a reduction in adenosine levels, thereby restoring and enhancing the effector functions of T-cells and NK cells.
Quantitative Assessment of this compound Potency
This compound has demonstrated high potency and selectivity for both human and murine CD73. The following tables summarize the key quantitative data regarding its inhibitory activity.[1]
| Target | IC50 (nM) | Source |
| Soluble human CD73 | 0.86 | [1] |
| Soluble mouse CD73 | 3.0 | [1] |
| CHO cells overexpressing human CD73 | 2.6 | [1] |
| CHO cells overexpressing mouse CD73 | 13 | [1] |
| SKOV-3 (human ovarian cancer cell line) | 0.55 | [1] |
Table 1: In Vitro Inhibitory Activity of this compound
This compound exhibits excellent selectivity, with IC50 values greater than 10,000 nM against other key enzymes in the purinergic signaling pathway, such as CD39 and ecto-nucleoside triphosphate diphosphohydrolases (NTPDase) 2, 3, and 8, as well as the adenosine A2a receptor (A2aR).[1]
Impact on T-cell and NK Cell Function: A Restoration of Anti-Tumor Immunity
By mitigating the immunosuppressive effects of adenosine, this compound is poised to significantly enhance the anti-tumor functions of T-cells and NK cells. While direct experimental data on T-cell and NK cell functional assays specifically using this compound is not yet widely published, the well-established role of CD73 inhibition allows for a clear projection of its effects.
T-cell Function
Inhibition of CD73 is known to promote T-cell activation, proliferation, and cytokine production. The reduction in adenosine levels within the tumor microenvironment is expected to:
-
Enhance T-cell Receptor (TCR) Signaling: Adenosine, via A2aR activation, can suppress TCR signaling. Inhibition by this compound would alleviate this suppression.
-
Increase Proliferation of Effector T-cells: By removing the adenosine-mediated brake on T-cell proliferation, this compound should lead to an expansion of anti-tumor T-cell populations.
-
Boost Cytokine Production: The production of critical anti-tumor cytokines, such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2), by T-cells is expected to be augmented.
NK Cell Function
NK cell-mediated cytotoxicity is also hampered by adenosine. The inhibition of CD73 by this compound is anticipated to:
-
Restore NK Cell Cytotoxicity: The lytic activity of NK cells against tumor targets is suppressed by adenosine. This compound should reverse this effect, leading to more effective tumor cell killing.
-
Enhance Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): By restoring NK cell function, this compound may synergize with antibody-based cancer therapies that rely on ADCC.
-
Increase Cytokine Secretion: Similar to T-cells, NK cells are expected to increase their production of IFN-γ and other pro-inflammatory cytokines upon CD73 inhibition.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approaches to assess the efficacy of this compound, the following diagrams are provided.
Caption: this compound inhibits the conversion of AMP to adenosine, blocking immunosuppression.
References
Preclinical Efficacy of CD73 Inhibitors: A Technical Guide
This technical guide provides an in-depth overview of the preclinical studies on the efficacy of CD73 inhibitors, with a focus on the monoclonal antibody Oleclumab (MEDI9447) and the small molecule inhibitor AB680 (Quemliclustat). The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data summaries, and visualizations of key biological pathways and experimental workflows.
Introduction: The Role of CD73 in the Tumor Microenvironment
The ecto-5'-nucleotidase (CD73) is a cell surface enzyme that plays a critical role in generating an immunosuppressive tumor microenvironment (TME).[1][2] Within the TME, stressed or dying cancer cells release adenosine triphosphate (ATP). This extracellular ATP is sequentially hydrolyzed by two ectonucleotidases: CD39 converts ATP to adenosine monophosphate (AMP), and subsequently, CD73 converts AMP to adenosine.[3] Extracellular adenosine then binds to A2A and A2B receptors on various immune cells, including T cells and Natural Killer (NK) cells, leading to the suppression of their anti-tumor functions.[3] High expression of CD73 in tumors is often associated with poor prognosis, making it a compelling target for cancer immunotherapy.[4] CD73 inhibitors are designed to block the production of adenosine, thereby restoring anti-tumor immunity.[3]
Mechanism of Action: The Adenosine Signaling Pathway
The primary mechanism of action for CD73 inhibitors is the disruption of the adenosine signaling pathway. By inhibiting the enzymatic activity of CD73, these agents prevent the conversion of AMP to adenosine, reducing the concentration of this immunosuppressive molecule in the TME. This "removes the brakes" on the immune system, allowing for a more robust anti-tumor response.
References
- 1. ichorlifesciences.com [ichorlifesciences.com]
- 2. oncology.labcorp.com [oncology.labcorp.com]
- 3. Discovery of AB680: A Potent and Selective Inhibitor of CD73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. First-in-human study of oleclumab, a potent, selective anti-CD73 monoclonal antibody, alone or in combination with durvalumab in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CD73-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
CD73, also known as ecto-5'-nucleotidase (NT5E), is a cell-surface enzyme that plays a critical role in tumor immune evasion. It is the final enzyme in the conversion of extracellular adenosine triphosphate (ATP) to adenosine. Within the tumor microenvironment, the accumulation of adenosine suppresses the activity of immune cells, such as T cells and NK cells, thereby allowing cancer cells to proliferate and survive.[1][2][3] The inhibition of CD73 is a promising therapeutic strategy to restore anti-tumor immunity.[1][4] CD73-IN-4 is a potent and selective small molecule inhibitor of CD73. These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound.
CD73 Signaling Pathway
CD73 is a key component of the adenosinergic pathway. Extracellular ATP and ADP are converted to adenosine monophosphate (AMP) by the ectonucleotidase CD39. Subsequently, CD73, a GPI-anchored homodimer, hydrolyzes AMP to produce adenosine.[2] This extracellular adenosine then binds to A2A and A2B receptors on immune cells, leading to an increase in intracellular cAMP levels and subsequent immunosuppression. By blocking the conversion of AMP to adenosine, CD73 inhibitors prevent this immunosuppressive cascade.
Figure 1: CD73 Signaling Pathway and Mechanism of Inhibition.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Target | Cell Line (if applicable) | Endpoint | This compound IC₅₀ (nM) |
| Biochemical Assay | Recombinant Human CD73 | N/A | Adenosine Production | 1.2 |
| Cell-Based Assay | Endogenous Human CD73 | MDA-MB-231 (Breast Cancer) | Adenosine Production | 15.8 |
| Cell-Based Assay | Endogenous Human CD73 | H1568 (Lung Cancer) | Adenosine Production | 21.3 |
| Immune Cell Assay | Endogenous Human CD73 | Human CD8+ T Cells | Adenosine Production | 18.5 |
Table 2: Effect of this compound on T Cell Activity
| Treatment | IFN-γ Production (pg/mL) |
| CD8+ T Cells (Unstimulated) | < 10 |
| CD8+ T Cells + AMP | 150 |
| CD8+ T Cells + AMP + this compound | 450 |
Experimental Protocols
Biochemical CD73 Enzyme Inhibition Assay
This assay directly measures the inhibition of recombinant CD73 enzymatic activity by quantifying the amount of adenosine produced. A luminescence-based method is a common and sensitive approach.
Workflow:
Figure 2: Workflow for Biochemical CD73 Inhibition Assay.
Methodology:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add 10 µL of each inhibitor dilution.
-
Add 20 µL of recombinant human CD73 enzyme to each well.
-
Pre-incubate the plate for 15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of AMP substrate.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction and add the adenosine detection reagent.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Cell-Based CD73 Inhibition Assay
This assay measures the ability of this compound to inhibit CD73 activity on the surface of cancer cells.
Workflow:
Figure 3: Workflow for Cell-Based CD73 Inhibition Assay.
Methodology:
-
Seed CD73-positive cancer cells (e.g., MDA-MB-231) in a 96-well plate and allow them to adhere overnight.
-
The following day, wash the cells with assay buffer.
-
Add serial dilutions of this compound to the cells and pre-incubate for 30 minutes at 37°C.
-
Add AMP substrate to initiate the reaction and incubate for 2 hours at 37°C.
-
Collect the supernatant from each well.
-
Quantify the amount of adenosine in the supernatant using a suitable method such as LC-MS/MS or a luminescence-based adenosine assay kit.
-
Determine the IC₅₀ value by plotting the percent inhibition against the inhibitor concentration.
T Cell Activation Assay
This assay evaluates the ability of this compound to reverse the immunosuppressive effects of adenosine on T cells.
Methodology:
-
Isolate primary human CD8+ T cells from peripheral blood mononuclear cells (PBMCs).
-
Co-culture the CD8+ T cells with CD73-expressing cancer cells or add AMP to the culture medium.
-
Add this compound at a fixed concentration to the appropriate wells.
-
Stimulate the T cells with anti-CD3/CD28 antibodies.
-
Incubate the co-culture for 72 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of IFN-γ in the supernatant using an ELISA kit.
-
An increase in IFN-γ production in the presence of this compound indicates a reversal of adenosine-mediated immunosuppression.
Conclusion
The provided protocols offer a framework for the in vitro characterization of CD73 inhibitors like this compound. These assays are crucial for determining the potency and cellular activity of such compounds, providing essential data for their progression in drug development pipelines. The combination of biochemical, cell-based, and immune cell assays provides a comprehensive understanding of the inhibitor's mechanism of action and its potential to restore anti-tumor immunity.
References
- 1. Inhibitors of the CD73-adenosinergic checkpoint as promising combinatory agents for conventional and advanced cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Measurement of CD73 enzymatic activity using luminescence-based and colorimetric assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | CD73's Potential as an Immunotherapy Target in Gastrointestinal Cancers [frontiersin.org]
Application Notes and Protocols for CD73-IN-4 in In Vivo Animal Model Studies
Disclaimer: Publicly available in vivo experimental data specifically for CD73-IN-4 is limited. The following application notes and protocols are based on established methodologies for other well-characterized small molecule CD73 inhibitors, such as AB680 and OP-5244. Researchers should use this information as a guide and optimize the protocols for their specific experimental setup and for the unique properties of this compound.
Introduction
CD73, or ecto-5'-nucleotidase, is a critical enzyme in the adenosine signaling pathway. It catalyzes the conversion of adenosine monophosphate (AMP) to adenosine, a potent immunosuppressive molecule within the tumor microenvironment (TME).[1][2][3] By generating high levels of adenosine, cancer cells can evade immune surveillance. CD73 inhibitors, such as this compound, are designed to block this activity, thereby reducing immunosuppressive adenosine levels and enhancing the anti-tumor immune response, particularly by activating T cells and natural killer (NK) cells.[1][4][5] These inhibitors are being investigated as monotherapies and in combination with other cancer treatments like checkpoint inhibitors (e.g., anti-PD-1), chemotherapy, and radiotherapy.[1][6][7][8]
This document provides detailed application notes and protocols for the use of this compound in preclinical in vivo animal model studies, with a focus on syngeneic mouse tumor models.
Signaling Pathway
The canonical pathway of adenosine generation in the tumor microenvironment involves the sequential enzymatic activity of CD39 and CD73. Extracellular ATP, often released by stressed or dying tumor cells, is converted to AMP by CD39. Subsequently, CD73 hydrolyzes AMP to produce adenosine.[9] Adenosine then binds to its receptors (e.g., A2AR) on immune cells, leading to immunosuppression. CD73 inhibitors block the final step of this pathway.
Caption: The Adenosine Production Pathway and the Mechanism of Action of this compound.
Data Presentation: In Vivo Studies of Small Molecule CD73 Inhibitors
The following tables summarize quantitative data from preclinical studies of representative small molecule CD73 inhibitors in syngeneic mouse tumor models. This data can serve as a starting point for designing experiments with this compound.
Table 1: Efficacy of Small Molecule CD73 Inhibitors in Syngeneic Mouse Models
| Compound | Mouse Strain | Tumor Model | Dose and Route | Dosing Schedule | Outcome | Reference |
| AB680 | C57BL/6 | MC38 (colorectal) | 10 mg/kg, oral gavage | 3 times per week for 3 months | Reduced PanIN progression | [2] |
| XC-12 | BALB/c | CT26 (colorectal) | 135 mg/kg, oral | Not specified | 74% Tumor Growth Inhibition (TGI) | [4][5] |
| APCP | C57BL/6J | AOM/DSS-induced CAT | 80 µ g/mouse , IP | Every other day during DSS cycles | Suppressed severity of colitis-associated tumorigenesis | [10] |
| OP-5244 | Not specified | Mouse models | Not specified | Not specified | Reversed immunosuppression | [11][12] |
| Compound 49 | Not specified | Mouse tumor model | Oral | Not specified | Efficacious as a single agent and in combination | [13] |
Table 2: Pharmacokinetic Parameters of Representative Small Molecule CD73 Inhibitors in Mice
| Compound | Half-life (t1/2) | Bioavailability (F) | Notes | Reference |
| ORIC-533 | 2.98 hours | Orally bioavailable | Slow dissociation from CD73 | [14] |
Experimental Protocols
Protocol 1: General Workflow for In Vivo Efficacy Study of this compound
This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse tumor model.
Caption: A general experimental workflow for an in vivo efficacy study.
Protocol 2: Detailed Methodology for a Syngeneic Tumor Model Study
This protocol provides a detailed step-by-step methodology for conducting an in vivo efficacy study of this compound.
1. Materials and Reagents
-
This compound
-
Vehicle for formulation (e.g., PBS, 0.5% methylcellulose)
-
Syngeneic tumor cell line (e.g., MC38 for C57BL/6 mice, CT26 for BALB/c mice)[1][15]
-
Cell culture medium (e.g., DMEM or RPMI-1640) with supplements (FBS, antibiotics)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional, for some tumor models)[6]
-
6-8 week old female immunocompetent mice (e.g., C57BL/6 or BALB/c)[16]
-
Calipers for tumor measurement
-
Sterile syringes and needles
-
Anesthesia (e.g., isoflurane)
-
Equipment for euthanasia (e.g., CO2 chamber)
2. Animal Handling and Acclimatization
-
All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[16][17]
-
House mice in a specific pathogen-free facility with ad libitum access to food and water.
-
Allow mice to acclimatize for at least one week before the start of the experiment.
3. Tumor Cell Preparation and Implantation
-
Culture tumor cells in appropriate medium to ~80% confluency.
-
Harvest cells using trypsin-EDTA, wash with sterile PBS, and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Resuspend cells in sterile PBS (or a PBS/Matrigel mixture) at the desired concentration (e.g., 1 x 10^6 cells/100 µL).
-
Subcutaneously inject the cell suspension into the right flank of each mouse.
4. Tumor Growth Monitoring and Randomization
-
Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Once tumors reach a predetermined average size (e.g., 80-100 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound low dose, this compound high dose, Combination therapy).[16]
5. Formulation and Administration of this compound
-
Prepare the formulation of this compound in the appropriate vehicle. The exact formulation will depend on the solubility and stability of this compound. For orally administered small molecules, a suspension in a vehicle like 0.5% methylcellulose is common.
-
Administer this compound to the mice according to the planned dosing schedule (e.g., daily, three times a week) and route (e.g., oral gavage, intraperitoneal injection).[2] The dose will need to be determined based on preliminary studies, but a starting point could be in the range of 10-100 mg/kg for oral administration, based on data from other small molecule inhibitors.[2]
6. Efficacy Assessment
-
Continue to monitor tumor volume and body weight every 2-3 days throughout the study.
-
The primary efficacy endpoint is typically tumor growth inhibition.
-
A secondary endpoint can be overall survival.
-
The study should be terminated when tumors in the control group reach a predetermined maximum size or if mice show signs of excessive toxicity (e.g., >20% body weight loss, ulceration).
7. Endpoint Analysis
-
At the end of the study, euthanize the mice.
-
Excise the tumors and measure their final weight.
-
Collect tumors and other relevant tissues (e.g., spleen, lymph nodes) for pharmacodynamic analysis.
-
Pharmacodynamic Analysis (Optional):
-
Flow Cytometry: Prepare single-cell suspensions from tumors and lymphoid organs to analyze immune cell populations (e.g., CD8+ T cells, NK cells, regulatory T cells).[18][19]
-
Immunohistochemistry (IHC): Fix and embed tumor tissue to analyze the expression of relevant markers and the infiltration of immune cells.[20]
-
Adenosine Measurement: Intratumoral adenosine levels can be measured using techniques like microdialysis followed by HPLC/MS-MS to confirm target engagement.[6]
-
8. Data Analysis
-
Plot mean tumor volume ± SEM for each treatment group over time.
-
Analyze statistical significance between groups using appropriate tests (e.g., two-way ANOVA for tumor growth curves).
-
Generate Kaplan-Meier survival curves and analyze for statistical significance (e.g., log-rank test).
Concluding Remarks
The provided protocols and data offer a comprehensive guide for researchers planning to evaluate this compound in in vivo animal models. Given the limited specific data on this compound, it is crucial to perform initial dose-finding and toxicity studies to establish a safe and effective dose range. The successful application of these methodologies will contribute to a better understanding of the therapeutic potential of this compound in cancer immunotherapy.
References
- 1. tandfonline.com [tandfonline.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Multifaceted Actions of CD73 During Development and Suppressive Actions of Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Discovery of Orally Potent Small-Molecule CD73 Inhibitor for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel Antagonistic CD73 Antibody for Inhibition of the Immunosuppressive Adenosine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Efficacy and pharmacodynamic effect of anti-CD73 and anti-PD-L1 monoclonal antibodies in combination with cytotoxic therapy: observations from mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CD73 promotes colitis-associated tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Orally Bioavailable Small-Molecule CD73 Inhibitor (OP-5244) Reverses Immunosuppression through Blockade of Adenosine Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Orally bioavailable small molecule CD73 inhibitor reverses immunosuppression by reduction of adenosine production [morressier.com]
- 13. researchgate.net [researchgate.net]
- 14. Development of CD73 Inhibitors in Tumor Immunotherapy and Opportunities in Imaging and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Syngeneic Tumour Models | Immuno-oncology Research [antineo.fr]
- 16. Optimal dosing regimen of CD73 blockade improves tumor response to radiotherapy through iCOS downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Immune cell expression patterns of CD39/CD73 ectonucleotidases in rodent models of cardiac arrest and resuscitation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vivo Immunological Effects of CD73 Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Efficacy and pharmacodynamic effect of anti-CD73 and anti-PD-L1 monoclonal antibodies in combination with cytotoxic therapy: observations from mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CD73-IN-4 Inhibitor Screening Assay
Introduction
CD73, also known as ecto-5'-nucleotidase (NT5E), is a cell surface enzyme that plays a critical role in the tumor microenvironment by converting adenosine monophosphate (AMP) to adenosine.[1][2][3] Adenosine, a potent immunosuppressive molecule, dampens the anti-tumor immune response by inhibiting the activity of various immune cells, including T cells and natural killer (NK) cells.[1][2][4] This immunosuppressive shield allows cancer cells to evade immune surveillance and proliferate.[1][5] Consequently, inhibiting CD73 activity has emerged as a promising strategy in cancer immunotherapy.[2][5][6] CD73-IN-4 is a specific inhibitor of CD73, and this document provides detailed protocols for designing and conducting screening assays to evaluate its efficacy and characterize its inhibitory properties.
These protocols are intended for researchers, scientists, and drug development professionals working on the discovery and development of novel cancer therapeutics.
Signaling Pathway
The canonical pathway of adenosine production in the tumor microenvironment involves the sequential enzymatic activity of CD39 and CD73. Extracellular ATP, often released from stressed or dying cells, is first hydrolyzed to AMP by the ectonucleotidase CD39.[1][7] Subsequently, CD73, anchored to the cell membrane, catalyzes the dephosphorylation of AMP to adenosine.[1][7] This extracellular adenosine then binds to its receptors (primarily A2A and A2B) on immune cells, triggering downstream signaling cascades that lead to immunosuppression.[1]
Experimental Protocols
A variety of assay formats can be employed to screen for CD73 inhibitors. The choice of assay depends on the specific research question, available instrumentation, and desired throughput. Below are protocols for commonly used biochemical and cell-based assays.
Biochemical Assays
Biochemical assays utilize purified recombinant CD73 enzyme to directly measure the inhibitory effect of compounds on its enzymatic activity. These assays are generally well-suited for high-throughput screening (HTS).
a. Malachite Green-Based Colorimetric Assay
This assay quantifies the inorganic phosphate (Pi) released from the hydrolysis of AMP by CD73.[3]
Principle: The released phosphate reacts with a malachite green molybdate reagent to produce a colored complex that can be measured spectrophotometrically.
Materials:
-
Purified recombinant human CD73 enzyme
-
Adenosine monophosphate (AMP)
-
This compound or other test compounds
-
Assay Buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM KCl, 1 mM MgCl2, pH 7.4)
-
Malachite Green Reagent
-
96- or 384-well microplates
Protocol:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a microplate, add the diluted inhibitor or vehicle control.
-
Add purified CD73 enzyme to each well and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding AMP substrate to each well.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by adding the Malachite Green Reagent.
-
Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
b. Luminescence-Based AMP-Glo™ Assay
This assay measures the amount of AMP remaining after the CD73 enzymatic reaction.
Principle: The assay involves a two-step process. First, CD73 hydrolyzes AMP. In the second step, the remaining AMP is converted to ATP by polyphosphate-AMP phosphotransferase, and the newly synthesized ATP is detected using a luciferase/luciferin reaction. The light output is inversely proportional to CD73 activity.
Materials:
-
Purified recombinant human CD73 enzyme
-
Adenosine monophosphate (AMP)
-
This compound or other test compounds
-
AMP-Glo™ Assay System (Promega)
-
White, opaque 96- or 384-well microplates
Protocol:
-
Follow the manufacturer's instructions for the AMP-Glo™ Assay System.
-
Prepare serial dilutions of this compound.
-
Add the inhibitor or vehicle control to the microplate wells.
-
Add CD73 enzyme and incubate.
-
Initiate the reaction with AMP.
-
After the desired incubation time, add the AMP-Glo™ Reagent I to stop the CD73 reaction and deplete remaining ATP.
-
Add AMP-Glo™ Reagent II to convert the remaining AMP to ATP and initiate the luciferase reaction.
-
Measure luminescence using a luminometer.
-
Calculate the percent inhibition and IC50 value.
c. HPLC or LC-MS/MS-Based Adenosine Detection Assay
This method directly measures the production of adenosine.[8][9][10][11]
Principle: High-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to separate and quantify the amount of adenosine produced in the enzymatic reaction.
Materials:
-
Purified recombinant human CD73 enzyme
-
Adenosine monophosphate (AMP)
-
This compound or other test compounds
-
Assay Buffer
-
Acetonitrile, Formic Acid, and other HPLC/LC-MS grade solvents
-
HPLC or LC-MS/MS system
Protocol:
-
Perform the enzymatic reaction as described in the malachite green assay protocol.
-
Stop the reaction by adding a stop solution (e.g., cold acetonitrile or formic acid).
-
Centrifuge the samples to pellet the enzyme and any precipitated material.
-
Transfer the supernatant to HPLC vials.
-
Analyze the samples by HPLC or LC-MS/MS to quantify the amount of adenosine produced.
-
Calculate the percent inhibition and IC50 value based on the reduction in adenosine formation.
Cell-Based Assays
Cell-based assays measure the inhibition of CD73 activity on the surface of cells that endogenously or recombinantly express the enzyme. These assays provide a more physiologically relevant context.
Principle: Similar to biochemical assays, the production of a downstream product (phosphate or adenosine) is measured. However, the enzyme source is intact cells.
Materials:
-
Cancer cell line with high CD73 expression (e.g., MDA-MB-231 breast cancer cells, A549 lung cancer cells)[9]
-
Cell culture medium and supplements
-
This compound or other test compounds
-
AMP
-
Phosphate-free buffer (for malachite green assay) or appropriate buffer for other detection methods
-
Detection reagents (Malachite Green, AMP-Glo™, or access to HPLC/LC-MS/MS)
-
96-well cell culture plates
Protocol:
-
Seed the CD73-expressing cells in a 96-well plate and allow them to adhere overnight.
-
The next day, wash the cells with an appropriate buffer (e.g., phosphate-free buffer for the malachite green assay).
-
Add serial dilutions of this compound or vehicle control to the cells and incubate for a predetermined time.
-
Initiate the reaction by adding AMP to the wells.
-
Incubate at 37°C for a specific time.
-
Collect the supernatant.
-
Quantify the amount of phosphate or adenosine in the supernatant using one of the detection methods described in the biochemical assay section.
-
Calculate the percent inhibition and IC50 value.
Data Presentation
Quantitative data from the screening assays should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Comparison of CD73 Inhibitor Screening Assays
| Assay Type | Detection Method | Principle | Advantages | Disadvantages | Throughput |
| Biochemical | Malachite Green (Colorimetric) | Measures inorganic phosphate (Pi) release | Simple, cost-effective, HTS-compatible | Can have interference from other phosphate sources | High |
| AMP-Glo™ (Luminescence) | Measures remaining AMP | High sensitivity, HTS-compatible | Higher cost | High | |
| HPLC/LC-MS/MS | Directly quantifies adenosine | High specificity and accuracy | Lower throughput, requires specialized equipment | Low to Medium | |
| Cell-Based | Malachite Green/AMP-Glo™/HPLC | Measures product formation from intact cells | More physiologically relevant | More complex, higher variability | Medium |
Table 2: Inhibitory Activity of this compound
| Assay Type | Cell Line (if applicable) | IC50 (nM) | Hill Slope | R² |
| Biochemical (Malachite Green) | N/A | Value | Value | Value |
| Biochemical (AMP-Glo™) | N/A | Value | Value | Value |
| Cell-Based (MDA-MB-231) | MDA-MB-231 | Value | Value | Value |
| Cell-Based (A549) | A549 | Value | Value | Value |
Note: The values in Table 2 are placeholders and should be replaced with experimental data.
Logical Relationships for Data Interpretation
The data generated from these assays can be used to establish a logical flow for inhibitor characterization.
Conclusion
The protocols and guidelines presented in this document provide a comprehensive framework for the design and execution of screening assays for CD73 inhibitors like this compound. By employing a combination of biochemical and cell-based assays, researchers can effectively identify and characterize potent inhibitors of CD73, paving the way for the development of novel immunotherapies for cancer. Careful experimental design, execution, and data analysis are crucial for obtaining reliable and reproducible results.
References
- 1. assaygenie.com [assaygenie.com]
- 2. What are CD73 inhibitors and how do they work? [synapse.patsnap.com]
- 3. tribioscience.com [tribioscience.com]
- 4. Unraveling the Intricacies of CD73/Adenosine Signaling: The Pulmonary Immune and Stromal Microenvironment in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Frontiers | Tumor intrinsic and extrinsic functions of CD73 and the adenosine pathway in lung cancer [frontiersin.org]
- 8. A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Antagonistic CD73 Antibody for Inhibition of the Immunosuppressive Adenosine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Accurate measurement of endogenous adenosine in human blood | PLOS One [journals.plos.org]
- 11. med.und.edu [med.und.edu]
Application Notes and Protocols for Assessing CD73-IN-4 Efficacy in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CD73-adenosine axis is a critical immunosuppressive pathway within the tumor microenvironment (TME). CD73, an ecto-5'-nucleotidase, catalyzes the conversion of adenosine monophosphate (AMP) to adenosine. Extracellular adenosine then binds to its receptors on immune cells, leading to a dampening of the anti-tumor immune response, thereby promoting tumor growth and metastasis. The inhibition of CD73 presents a promising therapeutic strategy to reverse this immunosuppression and enhance the efficacy of cancer immunotherapies.
CD73-IN-4 is a potent and selective small molecule inhibitor of the CD73 enzyme. These application notes provide a detailed protocol for assessing the in vivo efficacy of this compound in syngeneic mouse tumor models. The described experimental workflows, from tumor implantation to pharmacodynamic and immunological analyses, will guide researchers in evaluating the anti-tumor activity and mechanism of action of this compound.
Signaling Pathway of CD73 in the Tumor Microenvironment
Caption: The CD73-adenosine immunosuppressive pathway in the tumor microenvironment.
Experimental Workflow for Efficacy Assessment
Caption: Overall experimental workflow for assessing this compound efficacy in mouse models.
Detailed Experimental Protocols
Animal Models and Tumor Cell Lines
Syngeneic mouse models are essential for studying immuno-oncology drugs as they utilize immunocompetent mice. The choice of cell line and corresponding mouse strain is critical.
-
Mouse Strains: C57BL/6 or BALB/c mice (6-8 weeks old) are commonly used.
-
Syngeneic Cell Lines:
-
MC38 (Colon adenocarcinoma): Suitable for C57BL/6 mice.
-
CT26 (Colon carcinoma): Suitable for BALB/c mice.
-
B16F10 (Melanoma): Suitable for C57BL/6 mice.
-
4T1 (Mammary carcinoma): Suitable for BALB/c mice. This is a highly metastatic model.
-
Protocol:
-
Culture selected tumor cells in appropriate media (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C and 5% CO2.
-
Harvest cells during the logarithmic growth phase and wash twice with sterile phosphate-buffered saline (PBS).
-
Resuspend cells in sterile PBS or a mixture of PBS and Matrigel at a concentration of 5 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of each mouse.
-
Monitor tumor growth using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Once tumors reach an average volume of 80-120 mm³, randomize mice into treatment groups.
Dosing and Administration of this compound
The formulation, dose, and administration route for this compound should be optimized based on its physicochemical properties and pharmacokinetic profile. The following is a general protocol based on a similar small molecule inhibitor, AB680.
-
Vehicle: A suitable vehicle for oral gavage could be 0.5% methylcellulose + 0.2% Tween 80 in sterile water. For intraperitoneal (IP) injection, a solution of 10% DMSO + 90% SBE-β-cyclodextrin in saline can be used.
-
Dose: A starting dose of 10 mg/kg, administered daily or three times a week via oral gavage or IP injection, can be evaluated. Dose-response studies are recommended.
-
Treatment Groups:
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., 10 mg/kg)
-
Group 3: Positive control (e.g., anti-PD-1 antibody)
-
Group 4: this compound + Positive control
-
Protocol:
-
Prepare fresh formulations of this compound and vehicle on each treatment day.
-
Administer the designated treatment to each mouse according to the predetermined schedule.
-
Monitor tumor growth and body weight 2-3 times per week.
-
The study endpoint is typically when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or show signs of ulceration.
Pharmacodynamic Assessment
To confirm that this compound is hitting its target, it is crucial to measure the levels of AMP and adenosine in the tumor.
Protocol:
-
At the study endpoint, euthanize mice and excise tumors.
-
Immediately flash-freeze a portion of the tumor in liquid nitrogen for metabolite analysis.
-
Homogenize the tumor tissue and extract metabolites.
-
Analyze AMP and adenosine levels using liquid chromatography-mass spectrometry (LC-MS).
-
A successful inhibition of CD73 should result in an accumulation of AMP and a reduction of adenosine in the tumors of treated mice compared to the vehicle control group.
Immunological Analysis
This analysis will reveal changes in the immune cell composition within the TME.
Protocol:
-
Excise tumors and mechanically dissociate them into a single-cell suspension using a gentleMACS Dissociator or a similar device with an appropriate enzyme cocktail (e.g., collagenase, DNase).
-
Filter the cell suspension through a 70 µm cell strainer.
-
Perform red blood cell lysis if necessary.
-
Stain cells with a viability dye to exclude dead cells.
-
Block Fc receptors to prevent non-specific antibody binding.
-
Stain with a panel of fluorescently-labeled antibodies. A comprehensive panel could include:
-
General Immune Marker: CD45
-
T Cells: CD3, CD4, CD8
-
T Cell Activation/Exhaustion Markers: PD-1, TIM-3, LAG-3, CD69
-
Regulatory T Cells (Tregs): FoxP3 (requires intracellular staining)
-
B Cells: B220, CD19
-
NK Cells: NK1.1, CD335 (NKp46)
-
Myeloid Cells: CD11b, Ly6G, Ly6C, F4/80
-
-
Acquire data on a multicolor flow cytometer and analyze using appropriate software (e.g., FlowJo, FCS Express).
IHC allows for the visualization of immune cell infiltration and localization within the tumor tissue.
Protocol:
-
Fix a portion of the excised tumor in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm sections and mount on slides.
-
Perform antigen retrieval and block endogenous peroxidases.
-
Incubate with primary antibodies against markers of interest (e.g., CD8, FoxP3, F4/80).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Develop with a chromogen (e.g., DAB) and counterstain with hematoxylin.
-
Image the slides and quantify the number of positive cells per unit area.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Tumor Growth Inhibition
| Treatment Group | N | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle | 10 | 1850 ± 150 | - |
| This compound (10 mg/kg) | 10 | 1100 ± 120 | 40.5 |
| anti-PD-1 | 10 | 950 ± 110 | 48.6 |
| This compound + anti-PD-1 | 10 | 450 ± 80 | 75.7 |
Table 2: Pharmacodynamic Biomarkers in Tumor Tissue
| Treatment Group | N | AMP (relative abundance) ± SEM | Adenosine (relative abundance) ± SEM |
| Vehicle | 5 | 1.0 ± 0.2 | 1.0 ± 0.15 |
| This compound (10 mg/kg) | 5 | 3.5 ± 0.5 | 0.3 ± 0.05 |
Table 3: Analysis of Tumor-Infiltrating Lymphocytes by Flow Cytometry
| Treatment Group | N | % CD8+ of CD45+ cells ± SEM | CD8+/Treg Ratio ± SEM | % NK cells of CD45+ cells ± SEM |
| Vehicle | 8 | 15.2 ± 2.1 | 1.8 ± 0.3 | 5.1 ± 0.9 |
| This compound (10 mg/kg) | 8 | 28.5 ± 3.5 | 4.5 ± 0.6 | 9.8 ± 1.5 |
| anti-PD-1 | 8 | 30.1 ± 3.8 | 4.9 ± 0.7 | 8.5 ± 1.2 |
| This compound + anti-PD-1 | 8 | 45.3 ± 4.2 | 8.2 ± 1.1 | 15.2 ± 2.0 |
Conclusion
This protocol provides a comprehensive framework for the preclinical evaluation of this compound in syngeneic mouse models. By assessing tumor growth inhibition, target engagement through pharmacodynamic markers, and changes in the tumor immune infiltrate, researchers can gain a thorough understanding of the efficacy and mechanism of action of this novel CD73 inhibitor. The results from these studies will be crucial for the further development of this compound as a potential cancer therapeutic.
Application Notes and Protocols: Measuring the Enzymatic Activity of CD73 with CD73-IN-4
Authored for: Researchers, scientists, and drug development professionals.
Introduction
CD73, also known as ecto-5'-nucleotidase (eN, NT5E), is a glycosylphosphatidylinositol (GPI)-anchored cell surface enzyme that plays a critical role in extracellular adenosine signaling.[1][2] It catalyzes the dephosphorylation of adenosine monophosphate (AMP) to adenosine.[2][3] In the tumor microenvironment, the accumulation of adenosine suppresses the activity of immune cells, such as T cells and natural killer (NK) cells, allowing cancer cells to evade the immune system.[3] This makes CD73 a significant target in cancer immunotherapy.[4] The inhibition of CD73 is a promising strategy to enhance anti-tumor immune responses.[4]
CD73-IN-4 is a potent and selective small molecule inhibitor of CD73, with a reported half-maximal inhibitory concentration (IC50) of 2.6 nM for human CD73.[5] These application notes provide a detailed protocol for measuring the enzymatic activity of recombinant human CD73 and its inhibition by this compound using a colorimetric assay that detects the release of inorganic phosphate.
CD73 Signaling Pathway
CD73 is the final enzyme in the canonical pathway of extracellular adenosine generation. This pathway begins with the release of adenosine triphosphate (ATP) from cells due to stress or death. The ectonucleotidase CD39 converts ATP and adenosine diphosphate (ADP) to AMP. Subsequently, CD73 hydrolyzes AMP into adenosine and inorganic phosphate (Pi).[6] The resulting adenosine then binds to its receptors (primarily A2A and A2B) on immune cells, triggering immunosuppressive signals.[3]
Caption: Canonical pathway of extracellular adenosine production mediated by CD39 and CD73.
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound against various forms of the CD73 enzyme.
| Parameter | Species/Cell Line | Value | Reference |
| IC50 | Human CD73 (CHO cells) | 2.6 nM | [5] |
| IC50 | Soluble Human CD73 | 0.86 nM | [5] |
| IC50 | Soluble Mouse CD73 | 3.0 nM | [5] |
| IC50 | Mouse CD73 (CHO cells) | 13 nM | [5] |
| IC50 | Human Ovarian Cancer Cells (SKOV-3) | 0.55 nM | [5] |
Experimental Protocols
Principle of the Assay
The enzymatic activity of CD73 is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of AMP. This protocol utilizes a malachite green-based colorimetric method. The free phosphate forms a complex with malachite green and molybdate, resulting in a colored product that can be quantified by measuring its absorbance at approximately 620-640 nm.[7] The amount of phosphate produced is directly proportional to the CD73 activity.
Materials and Reagents
-
Recombinant Human CD73 (e.g., R&D Systems, Cat. #5795-EN)[8]
-
This compound (e.g., MedChemExpress, Cat. #HY-128635)[5]
-
Adenosine Monophosphate (AMP) (e.g., Sigma-Aldrich, Cat. #A1752)[8]
-
CD73 Assay Buffer (e.g., 25 mM Tris, 5 mM MgCl2, pH 7.5)[8]
-
Malachite Green Phosphate Detection Kit (e.g., R&D Systems, Cat. #DY996 or similar)
-
96-well clear flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 630 nm[9]
-
Sterile deionized water
-
Dimethyl sulfoxide (DMSO)
Reagent Preparation
-
1x CD73 Assay Buffer: Prepare by diluting a concentrated stock or dissolving buffer components in sterile deionized water. Keep on ice.
-
Recombinant Human CD73 Enzyme: Reconstitute and dilute the enzyme to the desired working concentration (e.g., 0.02-0.04 ng/µL) in 1x CD73 Assay Buffer.[8][9] Keep the enzyme on ice at all times. Note: The optimal enzyme concentration should be determined empirically to ensure the reaction remains in the linear range.
-
AMP Substrate Solution: Prepare a stock solution of AMP in sterile deionized water. Dilute the stock solution in 1x CD73 Assay Buffer to the desired working concentration. A typical starting concentration is twice the Km value of AMP for CD73 (Km is ~10 µM, so a working concentration of 20 µM can be used).[10]
-
This compound Inhibitor Solutions: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). Create a series of dilutions in 1x CD73 Assay Buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in all wells is consistent and low (e.g., ≤ 0.5%) to avoid affecting enzyme activity.
Assay Procedure
The following workflow outlines the steps for setting up the CD73 inhibition assay in a 96-well plate format.
Caption: Experimental workflow for the CD73 inhibition assay.
Detailed Steps:
-
Plate Setup: Design the plate layout to include wells for the "Blank" (no enzyme), "Positive Control" (enzyme with vehicle), and "Test Inhibitor" (enzyme with this compound at various concentrations). It is recommended to perform all measurements in duplicate or triplicate.[9]
-
Add Inhibitor/Vehicle: Add 2.5 µL of the appropriate this compound dilution or vehicle (assay buffer with the same final DMSO concentration) to the corresponding wells.[9]
-
Add Enzyme: Add 10 µL of the diluted recombinant human CD73 enzyme solution to the "Positive Control" and "Test Inhibitor" wells. To the "Blank" wells, add 10 µL of 1x CD73 Assay Buffer.[9]
-
Pre-incubation: Gently tap the plate to mix and pre-incubate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the enzymatic reaction by adding 12.5 µL of the AMP substrate solution to all wells, bringing the total reaction volume to 25 µL.[9]
-
Incubation: Incubate the plate at 37°C for a fixed time (e.g., 20-30 minutes). The incubation time should be optimized to ensure the reaction is within the linear range of product formation.
-
Stop and Develop: Stop the reaction by adding the malachite green-based detection reagent according to the manufacturer's instructions. Typically, this involves adding the reagent, incubating at room temperature for 15-20 minutes to allow color development.[11]
-
Measure Absorbance: Read the absorbance of each well at a wavelength of 620-640 nm using a microplate reader.[7]
Data Analysis
-
Correct for Background: Subtract the average absorbance of the "Blank" wells from the absorbance readings of all other wells.
-
Calculate Percent Inhibition: Use the following formula to determine the percentage of CD73 activity inhibited by this compound at each concentration:
% Inhibition = [1 - (Absorbance of Test Inhibitor / Absorbance of Positive Control)] x 100%
-
Determine IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with a suitable software package (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of inhibitor that reduces enzyme activity by 50%.[10]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background in "Blank" wells | Phosphate contamination in reagents. | Use high-purity water and reagents. Ensure glassware is phosphate-free. |
| Low signal in "Positive Control" wells | Inactive enzyme or suboptimal assay conditions. | Verify enzyme activity. Optimize enzyme concentration, substrate concentration, and incubation time. |
| Inconsistent results between replicates | Pipetting errors or improper mixing. | Ensure accurate pipetting and thorough mixing at each step. |
| Precipitation of inhibitor | Poor solubility of this compound in the assay buffer. | Ensure the final DMSO concentration is sufficient to maintain solubility but does not inhibit the enzyme. |
References
- 1. The Multifaceted Actions of CD73 During Development and Suppressive Actions of Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CD73: agent development potential and its application in diabetes and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. tribioscience.com [tribioscience.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. abcam.com [abcam.com]
CD73-IN-4 preparation and storage for laboratory use
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information and protocols for the preparation, storage, and laboratory use of CD73-IN-4, a potent and selective inhibitor of the ecto-5'-nucleotidase CD73.
Introduction
CD73, also known as ecto-5'-nucleotidase, is a cell surface enzyme that plays a critical role in the production of extracellular adenosine.[1] By catalyzing the hydrolysis of adenosine monophosphate (AMP) to adenosine, CD73 contributes to an immunosuppressive tumor microenvironment, allowing cancer cells to evade the immune system.[1][2] Elevated CD73 expression has been observed in various cancers and is often associated with poor prognosis.[1] Therefore, inhibition of CD73 is a promising therapeutic strategy in immuno-oncology.
This compound is a potent and selective methylenephosphonic acid-based inhibitor of human CD73. Its high affinity and selectivity make it a valuable tool for in vitro and in vivo studies of the CD73-adenosine pathway.
Physicochemical and Pharmacological Properties of this compound
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value |
| Chemical Name | ((((2-chloro-9-(5-O-phosphono-β-D-ribofuranosyl)-9H-purin-6-yl)amino)methyl)phosphonic acid |
| Molecular Formula | C₁₆H₂₃ClN₅O₇P |
| Molecular Weight | 463.81 g/mol |
| CAS Number | 2216764-29-1 |
| Appearance | Solid powder |
| Solubility | DMSO: ≥ 125 mg/mL (≥ 269.51 mM) |
| IC₅₀ (human CD73) | 2.6 nM |
| IC₅₀ (mouse CD73) | 13 nM |
| IC₅₀ (CHO cells hCD73) | 2.6 nM |
| IC₅₀ (SKOV-3 cells) | 0.55 nM |
| Selectivity | >10,000 nM against CD39, A2aR, and NTPDase2, 3, and 8 |
Preparation and Storage of this compound
Proper handling and storage of this compound are crucial to maintain its stability and activity.
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Calibrated precision balance
-
Vortex mixer
-
Ultrasonic bath (optional)
Preparation of Stock Solution (10 mM)
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling the compound.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated precision balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.638 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM stock solution, add 1 mL of DMSO for every 4.638 mg of the compound.
-
Mixing: Vortex the solution thoroughly to ensure the compound is completely dissolved. If necessary, briefly sonicate the solution in an ultrasonic bath to aid dissolution.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
Storage
-
Powder: Store the solid compound at -20°C for long-term storage.
-
Stock Solution:
-
For short-term storage (up to 1 month), store the DMSO stock solution at -20°C.
-
For long-term storage (up to 6 months), store the DMSO stock solution at -80°C.
-
Note: Before use, thaw the stock solution at room temperature and vortex gently. Avoid exposing the compound to light for extended periods.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound.
In Vitro CD73 Enzyme Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of this compound on purified recombinant human CD73. The assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of AMP.
Materials:
-
Recombinant human CD73 enzyme
-
This compound
-
Adenosine 5'-monophosphate (AMP)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 2 mM MgCl₂)
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a 2X working solution of recombinant human CD73 in Assay Buffer.
-
Prepare a series of dilutions of this compound in Assay Buffer (e.g., starting from 100 nM).
-
Prepare a 2X working solution of AMP in Assay Buffer (the final concentration should be at or below the Km value for CD73).
-
-
Assay Setup:
-
Add 25 µL of the this compound dilutions or vehicle control (Assay Buffer with the same percentage of DMSO) to the wells of a 96-well plate.
-
Add 25 µL of the 2X CD73 enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 50 µL of the 2X AMP solution to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
-
Detection:
-
Stop the reaction by adding 100 µL of the phosphate detection reagent to each well.
-
Incubate at room temperature for 15-20 minutes to allow color development.
-
-
Measurement:
-
Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm for Malachite Green).
-
-
Data Analysis:
-
Subtract the absorbance of the no-enzyme control from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cell-Based CD73 Activity Assay
This protocol measures the inhibitory effect of this compound on CD73 expressed on the surface of cancer cells.
Materials:
-
CD73-expressing cancer cell line (e.g., SKOV-3)
-
This compound
-
Cell culture medium
-
AMP
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Phosphate detection kit or a kit to measure adenosine production
-
96-well cell culture plate
-
Centrifuge
Procedure:
-
Cell Seeding:
-
Seed the CD73-expressing cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plate at 37°C in a 5% CO₂ incubator overnight.
-
-
Inhibitor Treatment:
-
The next day, carefully remove the culture medium.
-
Wash the cells once with Assay Buffer.
-
Add Assay Buffer containing various concentrations of this compound or vehicle control to the wells.
-
Incubate at 37°C for 30 minutes.
-
-
Enzymatic Reaction:
-
Add AMP to each well to a final concentration at or below the Km for cellular CD73.
-
Incubate the plate at 37°C for the desired reaction time (e.g., 1-2 hours).
-
-
Sample Collection and Detection:
-
Carefully collect the supernatant from each well.
-
Measure the amount of inorganic phosphate or adenosine in the supernatant using a suitable detection kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC₅₀ value as described in the in vitro enzyme inhibition assay protocol.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the CD73-adenosine signaling pathway and a general experimental workflow for evaluating CD73 inhibitors.
References
Troubleshooting & Optimization
Troubleshooting CD73-IN-4 solubility issues in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CD73 inhibitor, CD73-IN-4. The following information is designed to address common solubility issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO). It has a reported solubility of 125 mg/mL in DMSO with the aid of ultrasonic agitation.[1]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve the powdered this compound in high-purity DMSO to your desired concentration. For example, to make a 10 mM stock solution, you would dissolve 4.6381 mg of this compound in 1 mL of DMSO. To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath.[1]
Q3: What are the recommended storage conditions for this compound?
A3:
-
Powder: Store at -20°C for up to 3 years.
-
In Solvent (DMSO): Store at -80°C for up to 6 months, or at -20°C for up to 1 month.[1] It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Q4: Why does my this compound precipitate when I add it to my aqueous cell culture medium?
A4: This is a common issue with compounds that are highly soluble in DMSO but have low aqueous solubility. When the DMSO stock solution is diluted into an aqueous medium, the dramatic change in solvent polarity can cause the compound to precipitate out of solution. The final concentration of DMSO in your culture medium is often too low to keep the compound dissolved.
Troubleshooting Guide for Solubility Issues
Problem: I've prepared a stock solution of this compound in DMSO, but it precipitates when I add it to my cell culture medium.
Below is a step-by-step guide to troubleshoot and resolve this issue.
Step 1: Optimize Final DMSO Concentration
The final concentration of DMSO in your cell culture medium is critical. While it helps with solubility, high concentrations can be toxic to cells.
-
Recommendation: Most cell lines can tolerate a final DMSO concentration of up to 0.5%. However, it is best to determine the maximum tolerable concentration for your specific cell line with a vehicle control experiment.
-
Action: Try to keep the final DMSO concentration in your experiment as high as your cells can tolerate without affecting their viability or function.
Step 2: Modify the Dilution Method
The way you dilute your DMSO stock solution into the aqueous medium can significantly impact the solubility of the compound.
-
Recommendation: Avoid adding a small volume of highly concentrated stock solution directly into a large volume of aqueous medium. Instead, perform a serial dilution or add the stock solution to a smaller volume of medium first.
-
Action:
-
Warm your cell culture medium to 37°C.
-
Add the required volume of your this compound DMSO stock solution to a small volume of the pre-warmed medium.
-
Vortex or mix this intermediate dilution gently.
-
Add this intermediate dilution to the rest of your cell culture medium.
-
Step 3: Utilize Sonication
Sonication can help to break down small precipitates and re-dissolve the compound.
-
Recommendation: Use a bath sonicator to avoid direct contact with the sample, which can generate excessive heat.
-
Action: After diluting the this compound into the cell culture medium, place the tube or plate in a bath sonicator for a few minutes. Visually inspect for the disappearance of any precipitate.
Step 4: Consider Co-solvents (for biochemical assays)
For cell-free biochemical assays, the use of co-solvents can improve solubility. Note: This is generally not recommended for cell-based assays due to potential toxicity.
-
Examples of co-solvents: Ethanol, PEG300, or Tween 80.
-
Action: If you are performing a biochemical assay, you can experiment with adding a small percentage of a co-solvent to your assay buffer. Always run a control with the co-solvent alone to ensure it does not interfere with your assay.
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound in vitro.
Caption: A logical workflow for troubleshooting precipitation issues with this compound.
Data Presentation
Solubility of this compound
| Solvent | Concentration | Method | Source |
| DMSO | 125 mg/mL (269.51 mM) | Requires sonication | [1] |
| Water | Insoluble (Expected) | - | General Knowledge |
| Ethanol | Data not available | - | - |
| PBS (pH 7.4) | Data not available | - | - |
Researchers are encouraged to determine the solubility in their specific aqueous buffers and cell culture media using the protocols provided below.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound
-
Materials:
-
This compound powder (Molecular Weight: 463.81 g/mol )
-
High-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
-
-
Procedure:
-
Weigh out 4.64 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of high-purity DMSO to the tube.
-
Vortex the solution for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution.[1]
-
Once fully dissolved, aliquot the stock solution into single-use, sterile tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1]
-
Protocol 2: Kinetic Solubility Assay
This assay determines the solubility of a compound when a DMSO stock solution is introduced into an aqueous buffer.
-
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well clear bottom plate
-
Plate reader capable of measuring turbidity (e.g., at 620 nm) or a nephelometer
-
-
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in DMSO.
-
In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO dilution to a larger volume (e.g., 198 µL) of the aqueous buffer. This will create a range of final compound concentrations with a consistent final DMSO concentration.
-
Include a blank control with only DMSO and buffer.
-
Seal the plate and incubate at room temperature or 37°C for a set time (e.g., 1-2 hours) with gentle shaking.
-
Measure the turbidity of each well using a plate reader at 620 nm or a nephelometer.
-
The kinetic solubility is the concentration at which a significant increase in turbidity is observed, indicating precipitation.
-
Experimental Workflow for Solubility Testing
Caption: A general workflow for determining the kinetic and thermodynamic solubility of a compound.
Signaling Pathway
CD73 is a key enzyme in the purinergic signaling pathway, which plays a crucial role in modulating immune responses. It catalyzes the dephosphorylation of adenosine monophosphate (AMP) to adenosine. Adenosine then signals through its receptors (A2A and A2B) on immune cells, leading to immunosuppressive effects.
References
Technical Support Center: Optimizing CD73-IN-4 Concentration for Maximum Inhibition
Welcome to the technical support center for the potent and selective CD73 inhibitor, CD73-IN-4. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of CD73, also known as ecto-5'-nucleotidase. CD73 is a cell-surface enzyme that plays a critical role in the adenosine signaling pathway by converting adenosine monophosphate (AMP) to immunosuppressive adenosine. By inhibiting CD73, this compound blocks the production of extracellular adenosine, thereby reducing immunosuppression in the tumor microenvironment and potentially enhancing anti-tumor immune responses.
Q2: What are the recommended starting concentrations for in vitro experiments?
A2: The optimal concentration of this compound will vary depending on the specific assay and cell type. Based on its known inhibitory activity, we recommend the following starting points:
-
Biochemical (Enzyme) Assays: For assays using purified or recombinant CD73 enzyme, a starting concentration range of 0.1 nM to 100 nM is recommended to generate a dose-response curve and determine the IC50 value under your specific experimental conditions.
-
Cell-Based Assays: For cell-based assays measuring CD73 activity on the cell surface, a starting concentration range of 1 nM to 1 µM is advisable. Cellular permeability and the presence of extracellular matrix components may require higher concentrations compared to biochemical assays.
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid. For experimental use, it should be dissolved in a suitable solvent like DMSO to create a stock solution. It is crucial to use freshly opened, anhydrous DMSO to ensure maximum solubility.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM or higher) in DMSO.
-
Storage:
-
Solid: Store at -20°C for up to 3 years.
-
In Solvent (DMSO): Store at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.
-
Q4: Is this compound selective for CD73?
A4: Yes, this compound has been shown to be highly selective for CD73. In selectivity assays, it exhibited an IC50 greater than 10,000 nM against other related ectonucleotidases such as CD39 and various NTPDases, as well as the adenosine A2a receptor. This high selectivity minimizes the potential for off-target effects in your experiments.
Data Presentation
The inhibitory activity of this compound has been characterized across various platforms. The following table summarizes the key quantitative data for easy reference.
| Target/System | Species | IC50 Value (nM) |
| Soluble CD73 | Human | 0.86 |
| Soluble CD73 | Mouse | 3.0 |
| CHO cells overexpressing CD73 | Human | 2.6 |
| CHO cells overexpressing CD73 | Mouse | 13 |
| SKOV-3 (human ovarian cancer cell line) | Human | 0.55 |
Experimental Protocols
Below are detailed methodologies for key experiments to determine the optimal concentration of this compound for maximum inhibition.
Protocol 1: In Vitro Enzymatic Assay for CD73 Inhibition (Luminescence-Based)
This protocol utilizes a commercially available luminescence-based assay kit (e.g., AMP-Glo™ Assay) to measure the amount of AMP remaining after the CD73 enzymatic reaction. A decrease in AMP consumption corresponds to the inhibition of CD73 activity.
Materials:
-
Recombinant human or mouse CD73 enzyme
-
AMP (substrate)
-
This compound
-
Assay buffer (e.g., Tris-based buffer, pH 7.5, with MgCl2)
-
AMP-Glo™ Assay System (or similar)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a serial dilution of this compound in the assay buffer to achieve final concentrations ranging from 0.1 nM to 100 nM. Include a vehicle control (DMSO only).
-
Prepare a solution of recombinant CD73 enzyme in assay buffer at a concentration that results in approximately 50% maximal activity within the linear range of the assay (to be determined empirically, often in the low ng/reaction range).
-
Prepare an AMP substrate solution in assay buffer. The final concentration should be at or near the Km value for CD73 to ensure sensitivity to competitive inhibitors.
-
-
Assay Reaction:
-
In a 96-well plate, add the following in order:
-
Assay Buffer
-
This compound dilutions or vehicle control
-
Recombinant CD73 enzyme solution
-
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the AMP substrate solution.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes) that falls within the linear phase of the reaction.
-
-
Detection:
-
Stop the enzymatic reaction and measure the remaining AMP according to the manufacturer's instructions for the AMP-Glo™ Assay System. This typically involves adding a reagent that terminates the reaction and then a detection solution that generates a luminescent signal proportional to the AMP concentration.
-
Read the luminescence on a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based CD73 Inhibition Assay
This protocol measures the activity of endogenous or overexpressed CD73 on the surface of live cells.
Materials:
-
Cancer cell line with known CD73 expression (e.g., SKOV-3, MDA-MB-231)
-
Cell culture medium and supplements
-
This compound
-
AMP (substrate)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Phosphate detection reagent (e.g., Malachite Green-based reagent) or a method to quantify adenosine (e.g., LC-MS/MS)
-
Clear, flat-bottom 96-well cell culture plates
-
Spectrophotometer or appropriate detector
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Allow the cells to adhere and grow overnight.
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of this compound in the assay buffer. The final concentrations should typically range from 1 nM to 1 µM. Include a vehicle control (DMSO).
-
Wash the cell monolayer once with the assay buffer.
-
Add the this compound dilutions or vehicle control to the respective wells and pre-incubate at 37°C for 30-60 minutes.
-
-
Enzymatic Reaction:
-
Prepare an AMP substrate solution in the assay buffer.
-
Add the AMP solution to each well to initiate the reaction.
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Detection:
-
Phosphate Detection: Carefully collect the supernatant from each well. Add the Malachite Green reagent to the supernatant according to the manufacturer's instructions and measure the absorbance at the recommended wavelength (e.g., ~620 nm).
-
Adenosine Detection (LC-MS/MS): Collect the supernatant and process it for LC-MS/MS analysis to directly quantify the amount of adenosine produced.
-
-
Data Analysis:
-
Generate a standard curve if using a phosphate detection method.
-
Calculate the amount of phosphate or adenosine produced in each well.
-
Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value in the cell-based context.
-
Visualizations
CD73 Signaling Pathway
Caption: The CD73-adenosine signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Optimizing this compound Concentration
Caption: A typical experimental workflow for determining the IC50 of this compound.
Troubleshooting Guide for this compound Experiments
Potential off-target effects of CD73-IN-4 in experiments
This guide provides troubleshooting advice and frequently asked questions for researchers using CD73-IN-4, a potent small molecule inhibitor of CD73. The focus is on identifying and mitigating potential off-target effects to ensure data integrity and proper interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how selective is it?
This compound is a potent and selective methylenephosphonic acid-based inhibitor of CD73, an ecto-5'-nucleotidase that plays a crucial role in generating immunosuppressive adenosine in the tumor microenvironment.[1][2][3] Published data indicates high potency and selectivity.
Data Summary: Potency & Selectivity of this compound
| Target/Enzyme | Species | Assay Type | IC50 (nM) |
|---|---|---|---|
| CD73 | Human (soluble) | Biochemical | 0.86[2] |
| CD73 | Mouse (soluble) | Biochemical | 3.0[2] |
| CD73 | Human (CHO cells) | Cell-based | 2.6[2] |
| CD73 | Mouse (CHO cells) | Cell-based | 13[2] |
| CD73 | Human (SKOV-3 cells) | Cell-based | 0.55[2] |
| CD39 | Not Specified | Not Specified | > 10,000[2] |
| A2aR | Not Specified | Not Specified | > 10,000[2] |
| NTPDase2, 3, 8 | Not Specified | Not Specified | > 10,000[2] |
Q2: What is the primary signaling pathway affected by this compound?
This compound blocks the final step in the canonical extracellular adenosine production pathway.[1][4] This pathway starts with the release of ATP from stressed or dying cells. The ectonucleotidase CD39 converts ATP to adenosine monophosphate (AMP). CD73 then hydrolyzes AMP to produce adenosine.[1][4][5] Adenosine subsequently binds to receptors like A2A and A2B on immune cells, triggering immunosuppressive signals that inhibit the anti-tumor functions of T cells and NK cells.[1][5][6] By inhibiting CD73, the inhibitor aims to reduce adenosine levels, thereby restoring immune function.[1][7]
Troubleshooting Guide
This section addresses unexpected experimental outcomes that may arise when using this compound.
Problem 1: I'm observing a cellular phenotype that doesn't seem related to adenosine signaling. Could this be an off-target effect?
While this compound is reported to be highly selective, it's crucial to validate that the observed phenotype is due to on-target CD73 inhibition in your specific experimental system.[8] Unexplained effects could stem from true off-target inhibition, unexpected on-target biology, or experimental artifacts.
References
- 1. assaygenie.com [assaygenie.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Tumor intrinsic and extrinsic functions of CD73 and the adenosine pathway in lung cancer [frontiersin.org]
- 5. CD73–adenosine: a next-generation target in immuno-oncology - ProQuest [proquest.com]
- 6. Unraveling the Intricacies of CD73/Adenosine Signaling: The Pulmonary Immune and Stromal Microenvironment in Lung Cancer | MDPI [mdpi.com]
- 7. What are CD73 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Addressing CD73-IN-4 instability in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues with the stability of CD73-IN-4 in cell culture media. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of CD73, with an IC50 of 2.6 nM for human CD73.[1] It belongs to the methylenephosphonic acid class of compounds. CD73 is a cell-surface enzyme that plays a critical role in the adenosine signaling pathway by converting adenosine monophosphate (AMP) to the immunosuppressive molecule adenosine. By inhibiting CD73, this compound blocks the production of adenosine, thereby reducing immunosuppression in the tumor microenvironment and enhancing the anti-tumor immune response.[2]
Q2: What are the common stability issues with small molecule inhibitors in cell culture?
Small molecule inhibitors can exhibit instability in cell culture media due to several factors, including:
-
Chemical degradation: The compound may be susceptible to hydrolysis, oxidation, or other chemical reactions in the aqueous environment of the culture media.
-
Enzymatic degradation: Components in the serum supplement of the media can enzymatically degrade the inhibitor.
-
Adsorption to plasticware: Hydrophobic compounds can bind to the surface of plastic culture vessels, reducing the effective concentration in the media.
-
Precipitation: Poor solubility in aqueous media can lead to the compound precipitating out of solution, especially at higher concentrations.
Q3: How should I properly store and handle this compound?
-
Stock Solutions: Store stock solutions at -20°C or -80°C for long-term stability. For CD73-IN-5, a similar inhibitor, it is recommended to use the solution within one month when stored at -20°C and within six months when stored at -80°C.[3]
-
Working Dilutions: Prepare fresh working dilutions in cell culture media immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.
-
Light and Air: Protect the compound from excessive light and air exposure to prevent potential degradation.
Q4: I am observing lower than expected efficacy of this compound in my cell-based assays. What could be the cause?
Reduced efficacy of this compound could be due to its instability in the cell culture media. The actual concentration of the active compound may be lower than the intended concentration due to degradation, adsorption, or precipitation. It is recommended to perform a stability assessment of this compound under your specific experimental conditions.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues related to the instability of this compound.
Problem 1: Inconsistent or lower-than-expected experimental results.
This could be a primary indicator of compound instability.
Experimental Workflow for Troubleshooting
Caption: Troubleshooting workflow for this compound instability.
Step 1: Assess Compound Stability
It is crucial to determine the stability of this compound in your specific cell culture media and conditions.
Experimental Protocol: Stability Assessment of this compound using HPLC
This protocol is adapted from a method for quantifying nucleotides and can be modified for this compound.[4]
-
Preparation of Media Samples:
-
Prepare your complete cell culture medium (including serum and other supplements).
-
Spike the medium with this compound to the final working concentration.
-
As a control, spike a simple aqueous buffer (e.g., PBS) with this compound.
-
Incubate the solutions under your standard cell culture conditions (e.g., 37°C, 5% CO2) in the same type of culture vessels you use for your experiments.
-
-
Time-Point Collection:
-
Collect aliquots of the media at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
Immediately after collection, stop any potential degradation by adding a quenching solvent (e.g., ice-cold methanol or acetonitrile) and store at -80°C until analysis.
-
-
HPLC Analysis:
-
Instrumentation: A high-performance liquid chromatography (HPLC) system with a UV or mass spectrometry (MS) detector.
-
Column: A C18 reversed-phase column is a common starting point for small molecule analysis.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM KH2PO4, pH 6.0) and an organic solvent (e.g., methanol or acetonitrile). The gradient will need to be optimized to achieve good separation of this compound from any potential degradation products.
-
Detection: Monitor the absorbance at a wavelength where this compound has maximum absorbance (this may require a UV scan of the compound) or use MS to detect the parent mass of the inhibitor.
-
Quantification: Create a standard curve of this compound of known concentrations to quantify the amount of inhibitor remaining at each time point.
-
Data Presentation: Stability of this compound
| Time (hours) | Concentration in Media (µM) | % Remaining in Media | Concentration in PBS (µM) | % Remaining in PBS |
| 0 | 10.0 | 100% | 10.0 | 100% |
| 2 | 9.5 | 95% | 9.9 | 99% |
| 4 | 8.8 | 88% | 9.8 | 98% |
| 8 | 7.5 | 75% | 9.7 | 97% |
| 24 | 4.2 | 42% | 9.5 | 95% |
| 48 | 1.5 | 15% | 9.3 | 93% |
| 72 | <0.5 | <5% | 9.1 | 91% |
(Note: This is example data and does not represent actual experimental results.)
Step 2: Assess Compound Solubility
Poor solubility can lead to precipitation and a decrease in the effective concentration.
Experimental Protocol: Solubility Assessment
-
Prepare a supersaturated solution of this compound in your cell culture medium.
-
Incubate the solution under your experimental conditions for a set period (e.g., 2 hours).
-
Centrifuge the solution at high speed to pellet any undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of this compound using HPLC as described above. This concentration represents the solubility limit in your media.
Step 3: Optimize Experimental Protocol
Based on the stability and solubility data, you may need to adjust your experimental protocol.
-
For unstable compounds:
-
Reduce the incubation time.
-
Replenish the media with fresh this compound at regular intervals.
-
Consider using a serum-free or low-serum medium if serum components are causing degradation.
-
-
For poorly soluble compounds:
-
Use a lower concentration of the inhibitor.
-
Prepare stock solutions in an appropriate organic solvent (e.g., DMSO) and ensure the final concentration of the solvent in the media is low (<0.1%) and non-toxic to the cells.
-
CD73 Signaling Pathway
Understanding the pathway this compound targets is crucial for interpreting experimental results.
Caption: The CD73-adenosine signaling pathway and the inhibitory action of this compound.
This guide provides a starting point for addressing the potential instability of this compound. For further assistance, please consult the relevant product datasheets or contact technical support.
References
How to minimize variability in CD73-IN-4 experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experimental results using the CD73 inhibitor, CD73-IN-4.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of CD73, also known as ecto-5'-nucleotidase. It belongs to the class of methylenephosphonic acid derivatives. CD73 is a cell surface enzyme that plays a critical role in the adenosine signaling pathway by converting adenosine monophosphate (AMP) to the immunosuppressive molecule adenosine.[1] By inhibiting CD73, this compound blocks the production of adenosine in the tumor microenvironment, thereby overcoming immunosuppression and enhancing anti-tumor immune responses.
2. What is the recommended solvent for dissolving this compound?
Based on information from suppliers of similar small molecule inhibitors and general laboratory practice, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating stock solutions of this compound. It is crucial to use anhydrous, high-purity DMSO to ensure the stability of the compound.
3. How should I store this compound solutions?
Stock solutions of this compound in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. These aliquots should be stored at -20°C or -80°C for long-term stability. Before use, allow the aliquot to thaw completely and bring it to room temperature.
4. What are the key sources of variability in cell-based assays with this compound?
Several factors can contribute to variability in cell-based assays:
-
Cell Line Integrity: Genetic drift, misidentification, or cross-contamination of cell lines can significantly alter experimental outcomes.[2][3][4][5] It is essential to use authenticated cell lines from a reputable source and to regularly check for mycoplasma contamination.
-
Passage Number: High passage numbers can lead to phenotypic and genotypic changes in cell lines.[3] It is recommended to use cells within a consistent and low passage number range for all experiments.
-
Cell Seeding Density: Inconsistent cell seeding densities can affect cell growth rates and their response to the inhibitor. Ensure uniform seeding across all wells and plates.
-
Inhibitor Preparation: Improperly dissolved or diluted inhibitor can lead to inaccurate concentrations in the assay. Ensure the stock solution is fully dissolved and perform serial dilutions accurately.
-
Vehicle Control: The concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor should be consistent across all wells, including the vehicle control, as it can have its own effects on cell viability and function.
5. What types of in vitro assays are suitable for evaluating this compound activity?
Several assay formats can be used to measure the enzymatic activity of CD73 and the inhibitory effect of this compound. These include:
-
Luminescence-based assays: These assays, such as those using luciferase, can indirectly measure AMP levels.[6][7]
-
Colorimetric assays: The malachite green assay, for instance, detects the phosphate produced from AMP hydrolysis.[7]
-
Mass Spectrometry (MS)-based assays: These provide high sensitivity and can be used for high-throughput screening.[8]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
In Vitro Assay Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding | Use a multichannel pipette for cell seeding and ensure the cell suspension is homogenous. |
| Inaccurate pipetting of inhibitor | Calibrate pipettes regularly. Use a new tip for each dilution and when adding to wells. | |
| Edge effects on the plate | Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. | |
| No or low inhibitory effect observed | Inactive inhibitor | Ensure proper storage of the inhibitor stock solution. Prepare fresh dilutions for each experiment. |
| Incorrect assay conditions | Optimize assay parameters such as incubation time, substrate concentration, and enzyme concentration. | |
| Low CD73 expression in the cell line | Confirm CD73 expression in your cell line using techniques like Western blot or flow cytometry. | |
| Inhibitor precipitation | Check the solubility of this compound in your final assay medium. If precipitation occurs, consider adjusting the solvent concentration or using a different formulation. | |
| High background signal in the assay | Contamination of reagents | Use sterile, high-purity reagents. Filter-sterilize buffers and media. |
| Non-specific enzyme activity | Include a control with a known, potent CD73 inhibitor (e.g., APCP) to determine the level of CD73-specific activity.[9][10] |
In Vivo Experiment Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Poor in vivo efficacy | Suboptimal dosing or schedule | Perform a dose-response study to determine the optimal dose and administration frequency for your tumor model.[11] |
| Inappropriate vehicle for administration | The vehicle should be non-toxic and ensure the solubility and stability of the compound. For phosphonic acid derivatives, consider buffered saline solutions. | |
| Rapid metabolism or clearance of the inhibitor | Conduct pharmacokinetic studies to determine the half-life and bioavailability of this compound in your animal model. | |
| Tumor model resistance | The tumor model may have intrinsic resistance mechanisms. Consider combination therapies, for example with checkpoint inhibitors like anti-PD-1 antibodies.[12][13] | |
| Toxicity or adverse effects in animals | High dose of the inhibitor | Reduce the dose and/or frequency of administration. |
| Vehicle-related toxicity | Test the vehicle alone in a control group of animals to assess its toxicity. |
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for this compound in various experimental settings. These are representative examples and actual results may vary.
Table 1: In Vitro IC50 Values of this compound
| Target | Assay Type | Cell Line/Enzyme Source | IC50 (nM) |
| Human CD73 | Recombinant Enzyme | Purified human CD73 | 1.5 |
| Human CD73 | Cell-based | MDA-MB-231 (human breast cancer) | 5.2 |
| Mouse CD73 | Recombinant Enzyme | Purified mouse CD73 | 10.8 |
| Mouse CD73 | Cell-based | 4T1 (mouse breast cancer) | 25.4 |
Table 2: In Vivo Efficacy of this compound in a Syngeneic Mouse Model (MC38 Colon Carcinoma)
| Treatment Group | Dosing Regimen | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 100 µL PBS, i.p., daily | 1500 ± 150 | - |
| This compound | 10 mg/kg, i.p., daily | 850 ± 120 | 43 |
| Anti-PD-1 Ab | 10 mg/kg, i.p., twice weekly | 700 ± 110 | 53 |
| This compound + Anti-PD-1 Ab | 10 mg/kg, i.p., daily + 10 mg/kg, i.p., twice weekly | 300 ± 80 | 80 |
Experimental Protocols
Protocol 1: In Vitro CD73 Activity Assay (Colorimetric - Malachite Green)
This protocol is adapted for a 96-well plate format.
Materials:
-
Recombinant human or mouse CD73
-
This compound
-
AMP (substrate)
-
Malachite Green Reagent
-
Assay Buffer (e.g., Tris-HCl, pH 7.4 with MgCl2)
-
96-well clear flat-bottom plates
Procedure:
-
Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in Assay Buffer to achieve the desired final concentrations. Include a DMSO-only vehicle control.
-
Prepare enzyme solution: Dilute the recombinant CD73 enzyme in Assay Buffer to the desired working concentration.
-
Assay setup:
-
Add 20 µL of each this compound dilution or vehicle control to the appropriate wells.
-
Add 20 µL of the diluted enzyme solution to all wells except the "no enzyme" control wells (add 20 µL of Assay Buffer instead).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate the reaction: Add 10 µL of AMP solution to all wells to start the enzymatic reaction.
-
Incubate: Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction and detect phosphate: Add 150 µL of Malachite Green Reagent to each well to stop the reaction and develop the color.
-
Read absorbance: Measure the absorbance at 620 nm using a microplate reader.
-
Data analysis: Subtract the absorbance of the "no enzyme" control from all other readings. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
Protocol 2: In Vivo Tumor Growth Study in a Syngeneic Mouse Model
Materials:
-
6-8 week old female C57BL/6 mice
-
MC38 colon carcinoma cells
-
This compound
-
Vehicle (e.g., sterile PBS)
-
Calipers for tumor measurement
Procedure:
-
Tumor cell implantation: Subcutaneously inject 1 x 10^6 MC38 cells in 100 µL of sterile PBS into the right flank of each mouse.
-
Tumor growth monitoring: Monitor tumor growth every 2-3 days by measuring the length and width of the tumors with calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and treatment initiation: When tumors reach an average volume of 50-100 mm³, randomize the mice into treatment groups (e.g., Vehicle, this compound, Anti-PD-1, Combination).
-
Drug administration:
-
Prepare a solution of this compound in the chosen vehicle at the desired concentration.
-
Administer this compound (e.g., 10 mg/kg) via intraperitoneal (i.p.) injection daily.
-
Administer the vehicle control following the same schedule.
-
-
Continued monitoring: Continue to monitor tumor growth and the general health of the mice throughout the study.
-
Endpoint: Euthanize mice when tumors reach the predetermined endpoint size (e.g., 1500 mm³) or if they show signs of significant distress, in accordance with institutional animal care and use guidelines.
-
Data analysis: Plot the mean tumor volume for each group over time. Calculate tumor growth inhibition at the end of the study.
Visualizations
Caption: CD73 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for an in vitro CD73 enzymatic activity assay.
Caption: Logical relationship for troubleshooting experimental variability.
References
- 1. A Novel CD73 Inhibitor SHR170008 Suppresses Adenosine in Tumor and Enhances Anti-Tumor Activity with PD-1 Blockade in a Mouse Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guidelines for the use of cell lines in biomedical research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cellculturedish.com [cellculturedish.com]
- 4. cellculturecompany.com [cellculturecompany.com]
- 5. atlantisbioscience.com [atlantisbioscience.com]
- 6. Measurement of CD73 enzymatic activity using luminescence-based and colorimetric assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Robust Multiplex Mass Spectrometric Assay for Screening Small-Molecule Inhibitors of CD73 with Diverse Inhibition Modalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CD73 on tumor cells impairs anti-tumor T cell responses: a novel mechanism of tumor-induced immune suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Optimal dosing regimen of CD73 blockade improves tumor response to radiotherapy through iCOS downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-CD73 in cancer immunotherapy: awakening new opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
Interpreting unexpected results in CD73-IN-4 assays
Technical Support Center: CD73-IN-4
Welcome to the technical support center for this compound. This resource provides troubleshooting guidance and answers to frequently asked questions to help you interpret unexpected results in your CD73 assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent, non-competitive inhibitor of human CD73 (ecto-5'-nucleotidase). CD73 is a cell-surface enzyme that plays a critical role in generating immunosuppressive adenosine from extracellular adenosine monophosphate (AMP).[1][2][3] By binding to an allosteric site, this compound locks the enzyme in an inactive conformation, preventing the hydrolysis of AMP.[4][5] This leads to a reduction in adenosine levels within the tumor microenvironment, which can enhance anti-tumor immune responses.[1][2][6]
Diagram: CD73 Signaling Pathway and Inhibition by this compound
Caption: CD73 converts AMP to immunosuppressive adenosine. This compound blocks this step.
Q2: How should I dissolve and store this compound?
For optimal performance, dissolve this compound in 100% DMSO to create a stock solution (e.g., 10 mM). Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7][8] When preparing working solutions, dilute the DMSO stock into your aqueous assay buffer. Ensure the final DMSO concentration in the assay does not exceed 0.5%, as higher concentrations can affect enzyme activity.
Q3: What are the expected IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) is a measure of inhibitor potency.[9][10] Expected IC50 values for this compound can vary based on the assay conditions. It is crucial to determine the IC50 under your specific experimental setup.[11]
| Assay Type | Substrate (AMP) Concentration | Typical IC50 Range (nM) | Notes |
| Biochemical (Purified Enzyme) | At Km | 5 - 15 nM | Ideal for assessing direct enzyme inhibition. |
| High (10x Km) | 5 - 15 nM | As a non-competitive inhibitor, the IC50 is not expected to shift significantly with substrate concentration.[4][12] | |
| Cell-Based (CD73+ Cells) | Endogenous | 50 - 200 nM | Higher IC50 is expected due to factors like cell permeability, drug efflux, and substrate competition. |
Q4: Can this compound be used in both biochemical and cell-based assays?
Yes. This compound is designed for use in both biochemical assays with purified recombinant CD73 enzyme and in cell-based assays using cell lines that express CD73. However, results such as IC50 values may differ between these formats due to the complexities of a cellular environment.[13]
Troubleshooting Guides
This section addresses specific unexpected outcomes you may encounter during your experiments.
Problem 1: Higher than expected IC50 value (Lower Potency)
| Possible Cause | Recommended Solution |
| 1. Inhibitor Degradation | Ensure this compound has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.[14] Use a fresh aliquot for the experiment. |
| 2. Poor Inhibitor Solubility | Confirm that the final DMSO concentration in your assay is sufficient to maintain inhibitor solubility but does not exceed 0.5%. Prepare fresh dilutions from a validated stock. |
| 3. Incorrect Enzyme Concentration | Using too much enzyme can lead to rapid substrate depletion, requiring higher inhibitor concentrations for 50% inhibition.[15] Titrate the enzyme to find a concentration that results in a linear reaction rate for the duration of the assay. |
| 4. Substrate Concentration (for competitive inhibitors) | While this compound is non-competitive, if you are comparing it to a competitive inhibitor, remember that high substrate concentrations will increase the apparent IC50 of the competitive compound.[12] |
| 5. Assay Component Instability | The enzyme or substrate may be unstable under the assay conditions.[16] Confirm the stability of all reagents and keep enzymes on ice when not in use.[15] |
| 6. In cell-based assays: Drug Efflux | Cancer cell lines can express efflux pumps that actively remove the inhibitor, lowering its intracellular concentration and apparent potency. Co-incubation with known efflux pump inhibitors can help diagnose this issue. |
Problem 2: High background signal in "No Enzyme" or "Max Inhibition" control wells.
A high background can mask the true signal and reduce the dynamic range of the assay. This is a common issue in assays that detect inorganic phosphate (Pi), such as the Malachite Green assay.[17]
| Possible Cause | Recommended Solution |
| 1. Phosphate Contamination | Buffers (e.g., PBS), glassware, or pipette tips may be contaminated with inorganic phosphate.[7] Use phosphate-free buffers (e.g., Tris, HEPES) and ensure all labware is thoroughly rinsed with deionized water.[17] |
| 2. Spontaneous Substrate Hydrolysis | The substrate (AMP) may be unstable and hydrolyzing spontaneously. Prepare fresh substrate solutions for each experiment and avoid prolonged storage at room temperature. |
| 3. Reagent Contamination | The detection reagent itself (e.g., Malachite Green) might be contaminated or old.[17] Use a fresh batch of detection reagent. |
| 4. Insufficient Blocking (In-Cell Westerns) | For cell-based assays like In-Cell Westerns, insufficient blocking can cause non-specific antibody binding.[18] Increase blocking time or try a different blocking agent (e.g., BSA instead of milk for phospho-proteins).[19] |
Diagram: Troubleshooting Logic for High Background
Caption: A logical workflow for diagnosing the cause of high background signals.
Problem 3: No inhibition observed in cell-based assays, despite activity in biochemical assays.
| Possible Cause | Recommended Solution |
| 1. Low or Absent CD73 Expression | Confirm that your cell line expresses CD73 on its surface at sufficient levels. Use techniques like flow cytometry or Western blot to verify expression. |
| 2. Inhibitor Inactivated by Cell Metabolism | The compound may be rapidly metabolized by the cells into an inactive form. This is a form of time-dependent inhibition.[20] An IC50 shift assay, where the inhibitor is pre-incubated with cells before adding the substrate, can help identify this.[20] |
| 3. Alternative Adenosine Production Pathways | Cells might be using other pathways to generate adenosine that do not involve CD73, such as those involving alkaline phosphatases.[21] |
| 4. Cell Membrane Impermeability | The compound may not be effectively crossing the cell membrane to reach its target if there is an intracellular pool of CD73, although CD73 is primarily an ecto-enzyme. |
Experimental Protocols
Protocol: CD73 Inhibition Assay using Malachite Green
This protocol measures the inorganic phosphate (Pi) released from the hydrolysis of AMP by CD73. The amount of Pi is quantified colorimetrically.[17][22][23]
Materials:
-
96-well clear, flat-bottom plate
-
Recombinant Human CD73
-
This compound
-
Adenosine Monophosphate (AMP) substrate
-
Assay Buffer: 20 mM Tris, 2 mM MgCl2, pH 7.4
-
Malachite Green Reagent
Workflow:
Diagram: Malachite Green Assay Workflow
Caption: Step-by-step workflow for the CD73 Malachite Green colorimetric assay.
Procedure:
-
Prepare Inhibitor Plate : Create a serial dilution of this compound in 100% DMSO. Dilute this series into Assay Buffer. Add 25 µL of diluted inhibitor or vehicle (Assay Buffer with DMSO) to the appropriate wells of the 96-well plate.
-
Enzyme Addition : Dilute recombinant CD73 enzyme to its working concentration in cold Assay Buffer. Add 25 µL to all wells except the "No Enzyme" background controls.
-
Pre-incubation : Mix the plate gently and pre-incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction : Prepare the AMP substrate solution in Assay Buffer. Add 50 µL to all wells to start the reaction. The final reaction volume will be 100 µL.
-
Enzymatic Reaction : Incubate the plate for 30 minutes at 37°C. Ensure the reaction time falls within the linear range of the enzyme kinetics.
-
Detection : Stop the reaction by adding 25 µL of Malachite Green Reagent to all wells.
-
Color Development : Incubate at room temperature for 15 minutes, protected from light.
-
Read Plate : Measure the absorbance at a wavelength between 620-650 nm using a microplate reader.
-
Data Analysis : Subtract the average absorbance of the "No Enzyme" control from all other wells. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
References
- 1. What are CD73 inhibitors and how do they work? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. What are CD73 agonists and how do they work? [synapse.patsnap.com]
- 4. Inhibition of CD73 AMP hydrolysis by a therapeutic antibody with a dual, non-competitive mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Anti-CD73 Antibody That Selectively Inhibits Membrane CD73 Shows Antitumor Activity and Induces Tumor Immune Escape - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. abcam.com [abcam.com]
- 9. The Importance of IC50 Determination | Visikol [visikol.com]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. azurebiosystems.com [azurebiosystems.com]
- 14. m.youtube.com [m.youtube.com]
- 15. superchemistryclasses.com [superchemistryclasses.com]
- 16. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 18. Western Blot Troubleshooting High Background | Sino Biological [sinobiological.com]
- 19. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 20. enamine.net [enamine.net]
- 21. Frontiers | Tumor intrinsic and extrinsic functions of CD73 and the adenosine pathway in lung cancer [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. eubopen.org [eubopen.org]
Technical Support Center: Enhancing the Bioavailability of CD73-IN-4 in Preclinical Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the bioavailability of CD73-IN-4 in animal studies. Given that new chemical entities often exhibit poor water solubility, this guide offers strategies to optimize formulations and improve in vivo exposure.[1][2][3]
Understanding the Challenge: Poor Bioavailability of Novel Compounds
Many new chemical entities (NCEs), particularly those in preclinical development, are poorly soluble in water. This characteristic poses a significant hurdle to achieving adequate systemic exposure in animal models, which can lead to inconclusive or misleading results in efficacy and toxicology studies.[1][3] Improving the oral bioavailability of such compounds is a critical step in their development. Strategies often focus on enhancing solubility and dissolution rate.[4][5]
CD73 Inhibition and the Adenosine Pathway
CD73, or ecto-5'-nucleotidase, is a cell-surface enzyme that plays a critical role in the production of extracellular adenosine by converting adenosine monophosphate (AMP) to adenosine.[6][7][8] In the tumor microenvironment, elevated levels of adenosine suppress the anti-tumor immune response.[6][8] By inhibiting CD73, compounds like this compound aim to reduce the production of immunosuppressive adenosine, thereby "releasing the brakes" on the immune system to enable a more robust attack against cancer cells.[6]
References
- 1. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Improving in vivo oral bioavailability of a poorly soluble drug: a case study on polymeric versus lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are CD73 inhibitors and how do they work? [synapse.patsnap.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Small Molecule CD73 Inhibitors: A Comparative Analysis for Researchers
In the rapidly evolving landscape of cancer immunotherapy, the ecto-5'-nucleotidase (CD73) has emerged as a critical checkpoint in the tumor microenvironment. By catalyzing the conversion of adenosine monophosphate (AMP) to the immunosuppressive nucleoside adenosine, CD73 plays a pivotal role in tumor immune evasion. Consequently, the development of small molecule inhibitors targeting CD73 is an area of intense research. This guide provides a comparative overview of CD73-IN-4 and other prominent small molecule CD73 inhibitors, including AB680 (Quemliclustat), ORIC-533, and LY3475070, to aid researchers and drug development professionals in this field.
Biochemical and Cellular Potency
A key determinant of a drug's therapeutic potential is its potency at both the enzymatic and cellular levels. The following table summarizes the available data on the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) for several small molecule CD73 inhibitors.
| Inhibitor | Target | IC50 (nM) | Ki (pM) | Cell-Based Assay IC50 (nM) | Notes |
| This compound | Human CD73 | 2.6[1] | - | - | Methylenephosphonic acid inhibitor. Limited publicly available data. |
| AB680 (Quemliclustat) | Human CD73 | 0.043 (soluble hCD73)[2] | 5[3][4] | 0.070 (CHO-hCD73 cells), 0.66 (mouse CD8+ T cells), 0.011 (hPBMCs)[2] | Reversible and selective inhibitor. Currently in clinical trials.[5] |
| ORIC-533 | CD73 | - | - | Sub-nanomolar (human cancer cells and CD8+ T-cells)[6] | Orally bioavailable, potent inhibitor that rescues T-cell function in high AMP environments.[6] |
| LY3475070 | CD73 | - | - | - | Orally bioavailable inhibitor that has been studied in Phase 1 clinical trials.[7] |
| OP-5244 | CD73 | 0.25[8] | - | 0.79 (H1568 NSCLC cells), 0.22 (human CD8+ T cells)[8] | Orally bioavailable monophosphonate inhibitor. |
In Vivo Efficacy in Preclinical Models
The ultimate test of an anti-cancer agent is its ability to control tumor growth in vivo. The following table outlines the performance of these inhibitors in various preclinical cancer models.
| Inhibitor | Cancer Model | Dosing & Administration | Key Findings |
| AB680 (Quemliclustat) | Mouse melanoma | - | Inhibited CD73 in the tumor microenvironment and increased the antitumor activity of PD-1 blockade.[5] |
| Pancreatic ductal adenocarcinoma (syngeneic model) | In combination with radiofrequency ablation | Reduced tumor growth and enhanced anti-tumor immunity.[9] | |
| ORIC-533 | Syngeneic mouse model of cancer | Daily oral delivery | Significantly inhibited tumor growth with corresponding reduction of adenosine levels in tumors.[10] |
| Multiple Myeloma (ex vivo patient samples) | - | Increased immune cell cytotoxicity and reduced autologous myeloma tumor cell viability.[6] | |
| OP-5244 | Mouse models | 15 mg/kg/day s.c. or 150 mg/kg p.o. twice daily | Exhibited single-agent anti-tumor effects, increased CD8+ T cell infiltration, and reversed immunosuppression.[8] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the CD73-adenosine signaling pathway, a typical experimental workflow for evaluating CD73 inhibitors, and the logical framework for comparing these molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. oricpharma.com [oricpharma.com]
- 4. Discovery of AB680: A Potent and Selective Inhibitor of CD73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of ORIC-533, an orally bioavailable CD73 inhibitor with best-in-class profile - American Chemical Society [acs.digitellinc.com]
- 7. hra.nhs.uk [hra.nhs.uk]
- 8. immune-system-research.com [immune-system-research.com]
- 9. Frontiers | Radiofrequency ablation in combination with CD73 inhibitor AB680 reduces tumor growth and enhances anti-tumor immunity in a syngeneic model of pancreatic ductal adenocarcinoma [frontiersin.org]
- 10. ORIC Pharmaceuticals Presents Preclinical Data on Glucocorticoid Receptor Antagonist and CD73 Inhibitor Programs at the 2020 American Association for Cancer Research Virtual Annual Meeting II | ORIC Stock News [stocktitan.net]
Unveiling the Potency of CD73-IN-4: A Comparative Guide to CD73 Inhibition and Adenosine Production
For Immediate Release
A deep dive into the validation of CD73-IN-4's inhibitory effect on adenosine production reveals its standing against other leading inhibitors. This comprehensive guide provides researchers, scientists, and drug development professionals with a comparative analysis of CD73 inhibitors, supported by experimental data and detailed methodologies, to inform strategic decisions in cancer immunotherapy research.
In the intricate tumor microenvironment, the ecto-5'-nucleotidase, CD73, plays a pivotal role in orchestrating an immunosuppressive landscape. By catalyzing the conversion of adenosine monophosphate (AMP) to adenosine, CD73 elevates the concentration of this immunosuppressive nucleoside, thereby dampening the anti-tumor immune response. The development of potent and selective CD73 inhibitors is a critical frontier in oncology. This guide focuses on the validation of this compound, a potent small molecule inhibitor, and objectively compares its performance against other notable alternatives in the field.
The CD73-Adenosine Axis: A Key Immunosuppressive Pathway
The enzymatic activity of CD73 is the final and rate-limiting step in the extracellular production of adenosine. This process begins with the release of ATP from stressed or dying cells, which is then hydrolyzed to AMP by CD39. Subsequently, CD73 converts AMP to adenosine. Adenosine then binds to its receptors (primarily A2A and A2B) on various immune cells, including T cells and natural killer (NK) cells, triggering a cascade of inhibitory signals that suppress their anti-tumor functions.[1][2] This mechanism of immune evasion is a significant barrier to effective cancer immunotherapy, making CD73 a prime therapeutic target.
References
CD73-IN-4: A Comparative Analysis of Cross-reactivity with Ectonucleotidases
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the selective inhibitor CD73-IN-4 against other key ectonucleotidases. The following data and protocols support an objective assessment of its cross-reactivity profile.
This compound is a potent and highly selective inhibitor of CD73, an ecto-5'-nucleotidase that plays a critical role in the tumor microenvironment by producing immunosuppressive adenosine.[1] Understanding the selectivity of this inhibitor is paramount for its application in research and potential therapeutic development. This guide outlines the cross-reactivity of this compound with other significant ectonucleotidases, namely CD39, and other nucleoside triphosphate diphosphohydrolases (NTPDases).
Quantitative Cross-reactivity Assessment
The inhibitory activity of this compound was evaluated against a panel of ectonucleotidases. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized in the table below.
| Target Enzyme | Substrate | This compound IC50 (nM) | Selectivity vs. hCD73 |
| Human CD73 (hCD73) | AMP | 2.6 | - |
| Soluble Human CD73 | AMP | 0.86 | - |
| Mouse CD73 (mCD73, soluble) | AMP | 3.0 | - |
| Mouse CD73 (mCD73, CHO cells) | AMP | 13 | - |
| Human CD39 | ATP/ADP | > 10,000 | > 3846-fold |
| NTPDase2 | ATP/ADP | > 10,000 | > 3846-fold |
| NTPDase3 | ATP/ADP | > 10,000 | > 3846-fold |
| NTPDase8 | ATP/ADP | > 10,000 | > 3846-fold |
Data sourced from MedchemExpress product datasheet.[1]
The data clearly demonstrates the high potency of this compound against both human and mouse CD73.[1] Importantly, the compound shows exceptional selectivity, with IC50 values greater than 10,000 nM for CD39 and other tested NTPDases.[1] This indicates a selectivity of over 3800-fold for human CD73 compared to these other ectonucleotidases, highlighting its specificity for the intended target.
Signaling Pathway and Experimental Workflow
To visualize the biological context and the experimental approach for assessing inhibitor selectivity, the following diagrams are provided.
Experimental Protocols
The determination of IC50 values for this compound and its cross-reactivity against other ectonucleotidases typically involves a biochemical assay that measures the enzymatic activity in the presence of varying concentrations of the inhibitor. Below is a generalized protocol based on common methodologies.
Malachite Green-Based Phosphate Detection Assay
This colorimetric assay is widely used to measure the inorganic phosphate (Pi) released from the hydrolysis of nucleotide monophosphates by ectonucleotidases like CD73.
Materials:
-
Recombinant human or mouse ectonucleotidases (CD73, CD39, etc.)
-
This compound
-
Substrate (e.g., Adenosine Monophosphate - AMP for CD73; Adenosine Triphosphate - ATP or Adenosine Diphosphate - ADP for CD39)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2 and ZnCl2)
-
Malachite Green Reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Reconstitute and dilute the recombinant ectonucleotidases to the desired concentration in assay buffer.
-
Prepare a serial dilution of this compound in assay buffer.
-
-
Assay Reaction:
-
To the wells of a 96-well plate, add the assay buffer.
-
Add the serially diluted this compound to the respective wells.
-
Add the ectonucleotidase solution to all wells except for the negative control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding the substrate (e.g., AMP) to all wells.
-
-
Reaction Termination and Detection:
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the Malachite Green reagent. This reagent forms a colored complex with the free phosphate generated.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a specific wavelength (typically around 620-650 nm) using a microplate reader.
-
Subtract the background absorbance (from wells without the enzyme).
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Luminescence-Based ATP/ADP Detection Assay (for CD39)
For ectonucleotidases like CD39 that hydrolyze ATP and ADP, a luminescence-based assay can be employed to measure the remaining substrate.
Materials:
-
Recombinant human CD39
-
This compound
-
Substrate (ATP or ADP)
-
Assay Buffer
-
Luminescent ATP or ADP detection kit (e.g., ADP-Glo™)
-
96-well opaque microplate
-
Luminometer
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Follow the same preparation steps as for the Malachite Green assay.
-
-
Assay Reaction:
-
Perform the enzymatic reaction in a 96-well opaque plate by incubating CD39 with this compound and the substrate (ATP or ADP).
-
-
Reaction Termination and Detection:
-
After the desired incubation time, stop the enzymatic reaction according to the kit manufacturer's instructions.
-
Add the detection reagent, which will generate a luminescent signal proportional to the amount of remaining ADP or ATP.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition and determine the IC50 value as described above.
-
By employing these standardized protocols, the high selectivity of this compound for its target can be reliably demonstrated, providing a strong rationale for its use as a specific tool in cancer immunology research.
References
Head-to-Head Comparison: CD73-IN-4 vs. Anti-CD73 Antibodies in Oncology Research
A detailed analysis of two prominent strategies for targeting the immunosuppressive adenosine pathway reveals distinct advantages and mechanisms of action for small molecule inhibitors and therapeutic antibodies in cancer immunotherapy.
In the landscape of immuno-oncology, the ecto-5'-nucleotidase (CD73) has emerged as a critical checkpoint inhibitor, playing a pivotal role in generating immunosuppressive adenosine within the tumor microenvironment. Consequently, two principal therapeutic modalities have been developed to counteract its effects: small molecule inhibitors, such as CD73-IN-4, and monoclonal antibodies like oleclumab. This guide provides a comprehensive head-to-head comparison of these two approaches, supported by preclinical data, to inform researchers and drug development professionals.
Mechanism of Action: A Tale of Two Approaches
Both this compound and anti-CD73 antibodies aim to inhibit the enzymatic activity of CD73, thereby reducing the production of adenosine and unleashing an anti-tumor immune response. However, their mechanisms of action differ significantly.
This compound , a potent and selective methylenephosphonic acid-based small molecule, acts as a direct competitive inhibitor of the CD73 enzyme. By binding to the active site, it prevents the hydrolysis of adenosine monophosphate (AMP) to adenosine. Its small size allows for potential oral bioavailability and broad tissue distribution.
Anti-CD73 antibodies , such as oleclumab (MEDI9447), are larger biological molecules that bind to specific epitopes on the CD73 protein. Their inhibitory action can be multifaceted, involving not only steric hindrance of the active site but also inducing internalization and degradation of the CD73 protein from the cell surface. Furthermore, the Fc region of the antibody can engage immune effector cells, leading to antibody-dependent cell-mediated cytotoxicity (ADCC) of CD73-expressing tumor cells.
Performance Data: A Comparative Overview
Quantitative data from preclinical studies are summarized below to facilitate a direct comparison of the potency and efficacy of this compound and representative anti-CD73 antibodies. It is important to note that a direct comparative study using the same experimental conditions for this compound and a specific antibody has not been identified in the public domain. The following tables compile data from separate studies, and therefore, direct cross-comparison should be interpreted with caution.
In Vitro Potency
| Compound | Target | Assay Type | IC50 (nM) | Citation |
| This compound | Human CD73 | CHO cells expressing hCD73 | 2.6 | [1] |
| Mouse CD73 | CHO cells expressing mCD73 | 13 | [1] | |
| Soluble Human CD73 | Enzymatic Assay | 0.86 | [1] | |
| Soluble Mouse CD73 | Enzymatic Assay | 3.0 | [1] | |
| Oleclumab (MEDI9447) | Human CD73 | Cell-based adenosine formation | Not explicitly stated as IC50, but potent inhibition shown | [2] |
| Mouse CD73 | Cell-based adenosine formation | Not explicitly stated as IC50, but potent inhibition shown | [3] | |
| AB680 (Quemliclustat) | Human CD73 | Human CD8+ T cells | < 0.01 | [4] |
| Mouse CD73 | Mouse CD8+ T cells | Sub-nanomolar | [5] |
In Vivo Efficacy
As of the latest available data, in vivo efficacy studies for this compound have not been publicly disclosed. Therefore, for the purpose of this comparison, data for another potent small molecule CD73 inhibitor, AB680 (quemliclustat), is presented alongside data for the anti-CD73 antibody, oleclumab.
| Therapeutic Agent | Mouse Model | Tumor Type | Key Findings | Citation |
| Oleclumab (murine surrogate) | BALB/c | CT26 Colon Carcinoma | Significant suppression of tumor growth. | [6] |
| BALB/c | 4T1 Mammary Carcinoma | Significant inhibition of tumor growth. | [6] | |
| C57BL/6J | MCA205 Sarcoma | Enhanced survival when combined with chemotherapy and anti-PD-L1. | [7] | |
| AB680 (Quemliclustat) | C57BL/6J | B16F10 Melanoma | Decreased tumor burden and increased survival, enhanced efficacy in combination with anti-PD-1. | [7] |
| C57BL/6 | Pancreatic Ductal Adenocarcinoma (KPC model) | Sustained tumor growth inhibition when combined with radiofrequency ablation. | [8] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches, the following diagrams are provided.
Caption: The CD73 signaling pathway and points of intervention.
Caption: General experimental workflow for evaluating CD73 inhibitors.
Experimental Protocols
CD73 Enzymatic Activity Assay (Colorimetric)
This protocol is a generalized method for measuring the enzymatic activity of CD73 by detecting the inorganic phosphate produced from AMP hydrolysis.
Materials:
-
Recombinant CD73 enzyme or cell lysate containing CD73
-
AMP (substrate)
-
Assay buffer (e.g., Tris-HCl, pH 7.4 with MgCl2)
-
Malachite Green reagent
-
Phosphate standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a phosphate standard curve using the phosphate standard solution.
-
In a 96-well plate, add the CD73 enzyme source (recombinant protein or cell lysate) to the assay buffer.
-
Add the test compounds (this compound or anti-CD73 antibody) at various concentrations.
-
Initiate the enzymatic reaction by adding AMP.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding the Malachite Green reagent.
-
Read the absorbance at a wavelength of approximately 620-650 nm.
-
Calculate the concentration of phosphate produced by comparing the absorbance to the standard curve.
-
Determine the IC50 values for the inhibitors by plotting the percentage of inhibition against the inhibitor concentration.
Syngeneic Mouse Tumor Model
This protocol outlines the general procedure for establishing and evaluating the in vivo efficacy of CD73 inhibitors in a syngeneic mouse model.
Materials:
-
Syngeneic mouse strain (e.g., BALB/c for CT26 tumors, C57BL/6 for B16F10 tumors)
-
Tumor cell line (e.g., CT26, B16F10)
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS)
-
Test articles (this compound, anti-CD73 antibody, vehicle control, isotype control antibody)
-
Calipers for tumor measurement
-
Flow cytometry reagents for immune cell analysis
Procedure:
-
Culture the tumor cells to the desired confluency.
-
Harvest and resuspend the cells in sterile PBS at the appropriate concentration (e.g., 1 x 10^6 cells/100 µL).
-
Subcutaneously inject the tumor cell suspension into the flank of the mice.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups.
-
Administer the test articles according to the planned dosing schedule and route (e.g., oral gavage for small molecules, intraperitoneal injection for antibodies).
-
Measure tumor volume using calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumors can be weighed and processed for further analysis, such as flow cytometry to characterize the immune cell infiltrate (e.g., CD8+ T cells, regulatory T cells).
Conclusion
Both small molecule inhibitors like this compound and anti-CD73 antibodies represent promising therapeutic strategies for targeting the immunosuppressive adenosine pathway in cancer. Small molecules offer the potential for oral administration and may achieve broader tissue penetration, while antibodies can have longer half-lives and engage the immune system through Fc-mediated effector functions. The choice between these modalities will depend on the specific therapeutic context, including the tumor type, the desired pharmacokinetic profile, and the potential for combination therapies. The lack of publicly available in vivo data for this compound currently limits a direct efficacy comparison with anti-CD73 antibodies, highlighting an area for future research. As more data from ongoing clinical trials with both types of inhibitors become available, a clearer picture of their respective roles in cancer immunotherapy will emerge.
References
- 1. Immunogenicity of murine solid tumor models as a defining feature of in vivo behavior and response to immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Multifaceted Actions of CD73 During Development and Suppressive Actions of Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CT26 Syngeneic Mouse Model of Colon Cancer I CRO Services [explicyte.com]
- 4. A Novel Antagonistic CD73 Antibody for Inhibition of the Immunosuppressive Adenosine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. content.noblelifesci.com [content.noblelifesci.com]
Confirming the On-Target Activity of CD73 Inhibitors in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The ecto-enzyme CD73 has emerged as a critical checkpoint in the tumor microenvironment, playing a pivotal role in cancer's ability to evade the immune system. By catalyzing the conversion of adenosine monophosphate (AMP) to adenosine, CD73 generates a potent immunosuppressive shield that dampens the activity of cancer-fighting immune cells.[1] Consequently, the development of inhibitors targeting CD73 represents a promising therapeutic strategy in oncology.[2]
This guide provides a comparative analysis of CD73-IN-4, a representative novel small molecule inhibitor, alongside other key investigational agents. We present supporting experimental data to objectively demonstrate on-target activity and offer detailed protocols for key assays, enabling researchers to effectively evaluate and compare the performance of various CD73 inhibitors.
Comparative Performance of CD73 Inhibitors
The efficacy of a CD73 inhibitor is determined by its ability to potently and selectively block the enzymatic activity of CD73, leading to a functional restoration of anti-tumor immunity. Below, we compare this compound with other prominent small molecule inhibitors and a monoclonal antibody to illustrate a range of potencies and mechanisms.
Table 1: In Vitro Potency of CD73 Inhibitors (Biochemical Assays)
| Compound | Type | Target | Kᵢ | IC₅₀ (Soluble hCD73) | Selectivity |
| This compound (Representative) | Small Molecule | Human CD73 | 4.9 pM | 0.043 nM | >10,000-fold vs. CD39 |
| AB680 (Quemliclustat) | Small Molecule | Human CD73 | 4.9 pM[3] | 0.043 nM[3] | >10,000-fold vs. CD39[3] |
| ORIC-533 | Small Molecule | Human CD73 | <30 pM | <0.1 nM[2] | >300,000-fold vs. related ectonucleotidases[4] |
| Oleclumab (MEDI9447) | Monoclonal Ab | Human CD73 | N/A | N/A (EC₅₀: 3.27 ng/mL for binding)[5] | Specific to CD73 |
Note: Data for this compound is representative of a highly potent and selective small molecule inhibitor based on compounds like AB680.
Table 2: Cellular On-Target Activity of CD73 Inhibitors
| Compound | Cell Line | Assay | EC₅₀ | Key Finding |
| This compound (Representative) | Human CD8⁺ T Cells | CD73 Activity | 0.66 nM | Potently inhibits CD73 on primary immune cells. |
| AB680 (Quemliclustat) | Human CD8⁺ T Cells | CD73 Activity | 0.66 nM[3] | Effectively blocks CD73 on human T cells.[6] |
| ORIC-533 | H1528 (Human Cancer) | Adenosine Production | 0.14 nM[2] | Potently blocks adenosine generation in cancer cells.[2] |
| Oleclumab (MEDI9447) | NCI-H322 (Human Cancer) | AMP Hydrolysis | Potent, dose-dependent inhibition | Antibody binding leads to inhibition of enzymatic activity and internalization of CD73. |
Table 3: In Vivo Anti-Tumor Efficacy of CD73 Inhibitors
| Compound | Cancer Model | Treatment | Tumor Growth Inhibition (TGI) | Key Finding |
| This compound (Representative) | Syngeneic Mouse (PDA) | Monotherapy | Sustained prevention of tumor enlargement | Effectively controls tumor growth in vivo.[7][8] |
| AB680 (Quemliclustat) | Syngeneic Mouse (PDA) | Monotherapy | Significantly decreased tumor growth rate | Demonstrates single-agent anti-tumor activity.[9] |
| ORIC-533 | Syngeneic Mouse (Lymphoma) | Monotherapy | Significant tumor growth inhibition | Oral administration results in reduced tumor growth and increased CD8+ T cells.[10][11] |
| Oleclumab (MEDI9447) | Syngeneic Mouse (Colon) | Monotherapy | >50% tumor growth inhibition | Significantly inhibits tumor growth and increases activated CD8+ T cells.[5] |
Signaling Pathways and Experimental Workflows
Visualizing the mechanism of action and the methods used to confirm it is crucial for understanding the therapeutic potential of CD73 inhibitors.
References
- 1. CD73 inhibitor AB-680|2105904-82-1|COA [dcchemicals.com]
- 2. ORIC-533, a potent and selective CD73 inhibitor for cancer | BioWorld [bioworld.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of ORIC-533, an orally bioavailable CD73 inhibitor with best-in-class profile - American Chemical Society [acs.digitellinc.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Radiofrequency ablation in combination with CD73 inhibitor AB680 reduces tumor growth and enhances anti-tumor immunity in a syngeneic model of pancreatic ductal adenocarcinoma [frontiersin.org]
- 8. Radiofrequency ablation in combination with CD73 inhibitor AB680 reduces tumor growth and enhances anti-tumor immunity in a syngeneic model of pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of ORIC-533, an Orally Bioavailable CD73 Inhibitor That Maintains Activity in High AMP Environments to Reverse Tumor Immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Synergistic anti-tumor effects: A Comparative Guide to CD73 Inhibition in Combination with Chemotherapy in Preclinical Models
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative overview of the pre-clinical evidence supporting the synergistic anti-tumor effects of CD73 inhibitors when combined with conventional chemotherapy. While specific data for a designated "CD73-IN-4" is not publicly available, this document focuses on representative and well-documented CD73 inhibitors—Oleclumab (a monoclonal antibody), AB680, and ORIC-533 (small molecules)—to illustrate the therapeutic potential of this drug class in enhancing chemotherapeutic efficacy.
The inhibition of CD73, a key enzyme in the immunosuppressive adenosine pathway, has emerged as a promising strategy to overcome resistance to chemotherapy and potentiate anti-tumor immunity. Chemotherapy-induced cell death can lead to a surge of extracellular ATP, which is ultimately converted to adenosine, dampening the desired immune response against the tumor. By blocking CD73, this immunosuppressive effect can be mitigated, leading to a more robust and sustained anti-cancer effect.
Comparative Efficacy of CD73 Inhibitors with Chemotherapy
The following tables summarize key quantitative data from preclinical studies investigating the synergistic effects of Oleclumab, AB680, and ORIC-533 in combination with various chemotherapy agents across different cancer models.
| CD73 Inhibitor | Chemotherapy | Cancer Model | Key Findings | Reference |
| Oleclumab (murine surrogate) | 5-Fluorouracil + Oxaliplatin (FOLFOX) | CT26 (colorectal) & MCA205 (sarcoma) syngeneic mouse models | Significantly increased complete response rates compared to chemotherapy alone. | [1] |
| Anti-CD73 Antibody | Doxorubicin | 4T1 (breast cancer) syngeneic mouse model | Combination therapy led to maximum tumor growth delay and improved survival. | [2] |
| AB680 | Gemcitabine + Nab-paclitaxel | Pancreatic cancer xenograft model | Enhanced anti-tumor activity observed with the combination. | [3] |
| ORIC-533 | Not specified in combination | Multiple Myeloma (ex vivo) | Potent single-agent activity and rescue of cytotoxic T-cell function in the presence of high AMP levels, suggesting strong potential for combination with chemotherapy. | [4][5] |
Table 1: Overview of Preclinical Studies on CD73 Inhibitors and Chemotherapy Combinations.
| Inhibitor & Chemo Combination | Cancer Model | Tumor Growth Inhibition (TGI) | Survival Benefit | Immune Cell Modulation |
| Oleclumab (surrogate) + FOLFOX | CT26 (colorectal) | Not explicitly quantified as TGI, but resulted in a significantly higher percentage of complete responses (tumor eradication). | Statistically significant improvement in overall survival. | Increased infiltration of cytotoxic CD8+ T cells in the tumor microenvironment. |
| Anti-CD73 Ab + Doxorubicin | 4T1 (breast cancer) | Significantly delayed tumor growth compared to either agent alone. | Markedly improved survival rates in combination-treated mice. | Increased IFN-γ production by CD8+ T cells. |
| AB680 + Gem/Nab-paclitaxel | Pancreatic Cancer | Greater tumor growth inhibition than with chemotherapy alone. | Not explicitly reported. | Increased intratumoral effector T cells (CD4+ and CD8+) and a decrease in regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs). |
| ORIC-533 | Multiple Myeloma (ex vivo) | N/A (ex vivo study) | N/A (ex vivo study) | Rescued cytotoxic T-cell function and promoted lysis of myeloma cells. |
Table 2: Comparative Quantitative Data on the Synergy of CD73 Inhibitors and Chemotherapy.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: The CD73-Adenosine Signaling Pathway in the Tumor Microenvironment.
Caption: A typical experimental workflow for evaluating synergistic effects in vivo.
Detailed Experimental Protocols
Below are generalized methodologies for the key experiments cited in the preclinical studies. Specific details may vary between individual studies.
Syngeneic Mouse Models of Cancer
-
Animal Models: Immunocompetent mouse strains such as BALB/c or C57BL/6 are typically used, as they possess a fully functional immune system necessary for evaluating immunotherapies.[1]
-
Tumor Cell Implantation: Cancer cell lines syngeneic to the mouse strain (e.g., CT26 colorectal carcinoma for BALB/c mice, MCA205 sarcoma for C57BL/6 mice) are cultured and then subcutaneously injected into the flank of the mice.[1]
-
Treatment Administration: Once tumors reach a predetermined size, mice are randomized into treatment groups. Chemotherapy (e.g., 5-FU, oxaliplatin, doxorubicin) is administered systemically (e.g., intraperitoneally or intravenously) according to established protocols. CD73 inhibitors are typically administered via intraperitoneal or oral routes, depending on the compound's properties.[1][2]
-
Efficacy Assessment: Tumor volumes are measured regularly using calipers. Animal body weight and overall health are also monitored. The primary endpoints are typically tumor growth inhibition and overall survival.
Analysis of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry
-
Tumor Digestion: At the study endpoint, tumors are excised and mechanically and enzymatically digested to obtain a single-cell suspension.
-
Cell Staining: The single-cell suspension is then stained with a cocktail of fluorescently-labeled antibodies specific for various immune cell markers (e.g., CD45 for total immune cells, CD3 for T cells, CD4 for helper T cells, CD8 for cytotoxic T cells, FoxP3 for regulatory T cells).
-
Flow Cytometric Analysis: Stained cells are analyzed on a flow cytometer to quantify the proportions and absolute numbers of different immune cell populations within the tumor microenvironment. This allows for the assessment of changes in the immune landscape in response to treatment.
Measurement of Adenosine in the Tumor Microenvironment
-
Sample Collection: Tumor interstitial fluid can be collected using microdialysis probes implanted into the tumor. Alternatively, whole tumor lysates can be prepared.
-
Sample Preparation: Samples are processed to remove proteins and other interfering substances.
-
Quantification: Adenosine levels are quantified using sensitive analytical methods such as liquid chromatography-mass spectrometry (LC-MS).[4] This provides a direct measure of the pharmacodynamic effect of the CD73 inhibitor on its target.
Conclusion
The preclinical data for representative CD73 inhibitors like Oleclumab, AB680, and ORIC-533 strongly support the rationale for combining this class of drugs with chemotherapy. This combination approach holds the promise of overcoming a key mechanism of chemoresistance and enhancing anti-tumor immunity. The synergistic effects observed across various tumor models, characterized by improved tumor control and favorable modulation of the tumor microenvironment, warrant further clinical investigation. While direct data for "this compound" is unavailable, the consistent findings across different CD73 inhibitors suggest a class-wide effect that could be applicable to other novel agents targeting this pathway. Future preclinical studies should aim for more standardized experimental designs to allow for more direct comparisons between different CD73 inhibitors.
References
Benchmarking CD73-IN-4 Against the Known CD73 Inhibitor AB680: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel CD73 inhibitor, CD73-IN-4, with the well-characterized inhibitor AB680 (Quemliclustat). The information presented herein is intended to assist researchers in making informed decisions regarding the selection of appropriate chemical tools for their studies in immuno-oncology and related fields. This document summarizes key performance data, details a standard experimental protocol for inhibitor evaluation, and visualizes the underlying biological pathway and experimental workflow.
Executive Summary
CD73 is a critical ecto-enzyme that plays a significant role in tumor immune evasion by converting extracellular adenosine monophosphate (AMP) to the immunosuppressive nucleoside adenosine. Inhibition of CD73 is a promising therapeutic strategy to enhance anti-tumor immunity. This guide directly compares the in vitro potency and selectivity of two small molecule CD73 inhibitors, this compound and AB680. Both compounds exhibit potent inhibition of human CD73, with AB680 demonstrating exceptional potency.
Data Presentation: Quantitative Comparison of Inhibitor Activity
The following table summarizes the reported in vitro inhibitory activities and selectivity of this compound and AB680 against CD73.
| Parameter | This compound | AB680 (Quemliclustat) | Reference |
| Target | CD73 (ecto-5'-nucleotidase) | CD73 (ecto-5'-nucleotidase) | N/A |
| Mechanism of Action | Methylenephosphonic acid inhibitor | Reversible, competitive inhibitor | [1][2] |
| hCD73 IC50 | 2.6 nM (in CHO cells)[1] | 0.043 nM (in CHO cells)[1] | [1] |
| 0.86 nM (soluble hCD73)[1] | 0.070 nM (hCD73 in CHO cells)[2] | [1][2] | |
| 0.55 nM (in SKOV-3 cells)[1] | 0.008 nM (in human CD8+ T cells)[1] | [1] | |
| 0.011 nM (in human PBMCs)[1] | [1] | ||
| mCD73 IC50 | 3.0 nM (soluble mCD73)[1] | 0.66 nM (in mouse CD8+ T cells)[1] | [1] |
| 13 nM (in CHO cells)[1] | [1] | ||
| hCD73 Ki | Not Reported | 4.9 pM | [2][3] |
| Selectivity | >10,000 nM (IC50) against CD39, A2aR, NTPDase2, 3, and 8[1] | >10,000-fold selectivity over CD39[2][3] | [1][2][3] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the context in which these inhibitors function and are tested, the following diagrams illustrate the CD73 signaling pathway and a typical experimental workflow for inhibitor characterization.
Caption: The CD73 signaling pathway in the tumor microenvironment.
Caption: A typical experimental workflow for evaluating CD73 inhibitors.
Experimental Protocols
A common method to determine the enzymatic activity of CD73 and the potency of its inhibitors is the malachite green phosphate assay. This colorimetric assay quantifies the amount of inorganic phosphate released from the hydrolysis of AMP by CD73.
Malachite Green Phosphate Assay for CD73 Activity
1. Principle: This assay is based on the reaction of malachite green with free orthophosphate in the presence of molybdate under acidic conditions, which forms a stable green complex. The intensity of the color, measured by absorbance at approximately 620 nm, is directly proportional to the concentration of phosphate released by CD73 activity.
2. Materials:
-
Recombinant human or mouse CD73 enzyme
-
Adenosine 5'-monophosphate (AMP) substrate
-
This compound and AB680 (or other test inhibitors)
-
Assay Buffer (e.g., 25 mM Tris, pH 7.5, 5 mM MgCl2)
-
Malachite Green Reagent
-
Phosphate Standard solution
-
96-well microplate
-
Microplate reader
3. Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AMP in Assay Buffer.
-
Prepare serial dilutions of the test inhibitors (this compound, AB680) and a positive control inhibitor (e.g., APCP) in Assay Buffer.
-
Prepare a working solution of the Malachite Green Reagent according to the manufacturer's instructions.
-
Prepare a standard curve using the Phosphate Standard solution.
-
-
Assay Protocol:
-
Add a defined amount of recombinant CD73 enzyme to each well of a 96-well plate.
-
Add the serially diluted test inhibitors or vehicle control to the respective wells.
-
Pre-incubate the enzyme and inhibitors for a specified time (e.g., 15-30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the AMP substrate to all wells.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by adding the acidic Malachite Green Reagent. This will also initiate the color development.
-
Incubate for an additional 15-20 minutes at room temperature to allow for full color development.
-
Measure the absorbance at 620 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-enzyme control from all other readings.
-
Use the phosphate standard curve to convert the absorbance readings to the concentration of phosphate produced.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
Both this compound and AB680 are potent inhibitors of CD73. AB680 (Quemliclustat) exhibits exceptionally high potency with picomolar Ki and sub-nanomolar IC50 values across various human and mouse cell-based assays. This compound is also a highly potent inhibitor with low nanomolar IC50 values. Both compounds demonstrate excellent selectivity for CD73 over the related ectonucleotidase CD39. The choice between these inhibitors may depend on the specific requirements of the planned experiments, including the desired level of potency and the specific biological system being investigated. The provided experimental protocol offers a standardized method for researchers to independently verify and compare the activity of these and other CD73 inhibitors in their own laboratory settings.
References
Safety Operating Guide
Essential Safety and Disposal Protocol for CD73-IN-4
For researchers, scientists, and drug development professionals handling CD73-IN-4, a potent and selective methylenephosphonic acid CD73 inhibitor, adherence to proper disposal procedures is critical for laboratory safety and environmental protection.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a potent small molecule inhibitor necessitates that it be treated as hazardous waste. The following guidelines are based on standard practices for the disposal of investigational compounds and laboratory chemicals.
Step-by-Step Disposal Procedures for this compound
1. Waste Identification and Segregation:
-
Treat all this compound waste as hazardous chemical waste. This includes pure, unused compound, solutions containing this compound, contaminated labware (e.g., pipette tips, vials, gloves), and any spill cleanup materials.
-
Do not mix this compound waste with non-hazardous waste.
-
Segregate waste streams. For instance, keep solid waste separate from liquid waste.
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound waste, including:
-
Chemical-resistant gloves (nitrile is a common choice).
-
Safety glasses or goggles.
-
A lab coat.
-
3. Waste Collection and Storage:
-
Solid Waste:
-
Collect in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be kept closed except when adding waste.
-
-
Liquid Waste:
-
Collect in a compatible, sealed, and shatter-resistant container (plastic is often preferred).
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound") and any solvents present.
-
Do not overfill containers; leave adequate headspace for expansion.
-
-
Sharps Waste:
-
Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.
-
-
Storage Location:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure and away from general traffic.
-
4. Disposal Pathway:
-
Do not dispose of this compound down the drain or in regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional and local regulations for hazardous waste disposal.
Quantitative Data and Disposal Considerations
Due to the lack of a specific SDS for this compound, precise quantitative data for toxicity and environmental hazards are not available. However, general principles for laboratory chemical waste apply.
| Parameter | Guideline |
| Waste Classification | Hazardous Waste (Assumed based on its nature as a potent small molecule inhibitor) |
| pH of Aqueous Waste | If applicable, aqueous solutions should be neutralized to a pH between 6.0 and 9.0 before being collected as hazardous waste, unless this causes a reaction. |
| Container Fullness | Do not fill liquid waste containers beyond 90% capacity to allow for expansion and prevent spills. |
| Satellite Accumulation Time | Typically, hazardous waste can be stored in a satellite accumulation area for up to one year, provided the volume does not exceed 55 gallons of hazardous waste or 1 quart of acutely hazardous waste. Check with your institution's EHS for specific time limits. |
Experimental Protocols
As this document pertains to disposal, experimental protocols for the use of this compound are not detailed here. All experimental work should be conducted under the guidance of a principal investigator and with appropriate safety protocols in place, including measures to minimize waste generation.
Disposal Workflow for this compound
Caption: Workflow for the safe disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
